(2,5-Difluorophenyl)thiourea
Description
The exact mass of the compound 1-(2,5-Difluorophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2,5-difluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWSNSWRTOFDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378946 | |
| Record name | N-(2,5-Difluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207981-44-0 | |
| Record name | N-(2,5-Difluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-Difluorophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2,5-Difluorophenyl)thiourea (CAS: 207981-44-0): A Technical Guide for Chemical and Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
(2,5-Difluorophenyl)thiourea is a fluorinated aromatic organic compound with potential applications as a synthetic intermediate in the development of novel pharmaceuticals and specialty chemicals. Its structural features, including the reactive thiourea group and the difluorinated phenyl ring, make it a versatile building block for creating more complex molecules. This technical guide provides a comprehensive overview of its known properties, a representative synthesis protocol, and a discussion of the potential biological activities based on related compounds.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 207981-44-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₆F₂N₂S | [1][4][6] |
| Molecular Weight | 188.20 g/mol | [1][4][6] |
| Appearance | White to off-white solid/powder | [2][5] |
| Melting Point | 140-144 °C | [1][2][3] |
| Boiling Point (Predicted) | 248.6 ± 50.0 °C | [3] |
| Density (Predicted) | 1.493 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 11.72 ± 0.70 | [3] |
| Purity | Typically ≥97% | [2][5] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a general and reliable method for the synthesis of N-arylthioureas can be adapted. The most common approach involves the reaction of the corresponding aniline with a thiocyanate salt to form an isothiocyanate intermediate, which is then reacted with an amine. A more direct route is the reaction of the aniline with an isothiocyanate.
A representative protocol for the synthesis of a substituted phenylthiourea is as follows:
Reaction: The synthesis of N-arylthioureas can be achieved by reacting an aryl isothiocyanate with an amine. A common laboratory-scale synthesis involves dissolving the appropriately substituted aniline in a suitable solvent, followed by the addition of a thiocarbonylating agent.
Experimental Protocol: Synthesis of a Phenylthiourea Derivative
-
Preparation of the Reaction Mixture: To a solution of the desired substituted aniline (1 equivalent) in a suitable solvent such as acetone or dichloromethane, add a slight molar excess of a substituted phenylisothiocyanate (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure thiourea derivative.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
References
- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel thiourea derivatives as small molecule inhibitors for prostate specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to (2,5-Difluorophenyl)thiourea: Molecular Structure and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of (2,5-Difluorophenyl)thiourea. It includes a detailed, adapted experimental protocol for its synthesis, a summary of its physicochemical and spectroscopic data, and visualizations to aid in understanding its structure and synthesis workflow. This document is intended to be a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.
Molecular Identity and Physicochemical Properties
This compound is a fluorinated aromatic thiourea derivative. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and potential biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.
| Property | Data | Reference(s) |
| Molecular Formula | C₇H₆F₂N₂S | [1] |
| Molecular Weight | 188.20 g/mol | [2] |
| CAS Number | 207981-44-0 | [2] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 140-144 °C | |
| SMILES | C1=CC(=C(C=C1F)NC(=S)N)F | [1] |
| InChI | InChI=1S/C7H6F2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | [1] |
Molecular Structure
Synthesis of this compound: An Adapted Experimental Protocol
While a specific experimental protocol for the synthesis of this compound was not found in the surveyed literature, a detailed procedure for the synthesis of the closely related isomer, (2,4-Difluorophenyl)thiourea, is available.[3] The following protocol has been adapted for the synthesis of the 2,5-difluoro isomer based on this established methodology. Researchers should note that optimization of reaction conditions may be necessary to achieve the best results.
Reaction Scheme:
2,5-Difluoroaniline + Potassium Thiocyanate → this compound
Materials and Reagents:
-
2,5-Difluoroaniline
-
Potassium thiocyanate (KSCN)
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Acetone
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-difluoroaniline (1.0 equivalent), potassium thiocyanate (approximately 1.75 equivalents), and distilled water.
-
Acidification: Slowly add concentrated hydrochloric acid (approximately 2.0 equivalents) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and continue stirring overnight. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any remaining inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an acetone/toluene mixture.[3]
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectra of similar thiourea derivatives, the following characteristic signals can be predicted.[4][5][6]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the difluorophenyl ring and the protons of the thiourea group. The aromatic protons will likely appear as complex multiplets due to proton-proton and proton-fluorine coupling. The NH and NH₂ protons of the thiourea moiety will appear as broad singlets, and their chemical shifts may be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the thiocarbonyl carbon (C=S). The chemical shifts of the aromatic carbons will be influenced by the fluorine substituents. The thiocarbonyl carbon typically resonates in the downfield region of the spectrum.
4.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-N, C=S, and C-F bonds.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretching | 3100 - 3400 |
| C-H Aromatic | 3000 - 3100 |
| C=C Aromatic | 1450 - 1600 |
| C-N Stretching | 1250 - 1350 |
| C=S Stretching | 1020 - 1250 |
| C-F Stretching | 1000 - 1400 |
Applications and Research Interest
Thiourea derivatives are a well-established class of compounds with a broad range of biological activities and applications in organic synthesis. The introduction of fluorine atoms into the phenyl ring, as in this compound, can enhance properties such as metabolic stability, binding affinity to biological targets, and lipophilicity. Consequently, this compound and its analogues are of significant interest in:
-
Drug Discovery: As a scaffold for the development of novel therapeutic agents, including potential antimicrobial, anticancer, and antiviral drugs.
-
Organic Synthesis: As a versatile building block for the synthesis of more complex heterocyclic compounds and other organic molecules.
-
Materials Science: In the development of new materials with specific electronic or optical properties.
Conclusion
This compound is a valuable chemical entity with a well-defined molecular structure and formula. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, its properties and reactivity can be reasonably inferred from closely related compounds. The adapted synthesis protocol provided in this guide offers a practical starting point for its preparation in a laboratory setting. Further research into the spectroscopic characterization and biological evaluation of this compound is warranted to fully explore its potential in various scientific and industrial applications.
References
- 1. PubChemLite - this compound (C7H6F2N2S) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. 1-(2,4-Difluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.uoi.gr [chem.uoi.gr]
Spectroscopic and Structural Elucidation of (2,5-Difluorophenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for (2,5-Difluorophenyl)thiourea, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in public databases, this document compiles predicted spectral information and general experimental protocols based on the analysis of closely related fluorinated thiourea derivatives. The guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and similar molecules.
Introduction
This compound is a halogenated aromatic thiourea derivative. The presence of the difluorophenyl group and the thiourea moiety imparts unique electronic and structural properties, making it a subject of interest for applications in drug design, organocatalysis, and materials science. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of synthesized this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental procedures for their acquisition.
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.5 | br s | 1H | NH |
| ~ 7.5 - 8.0 | m | 1H | Ar-H |
| ~ 7.0 - 7.4 | m | 2H | Ar-H |
| ~ 6.0 - 7.0 | br s | 2H | NH₂ |
Note: Chemical shifts are referenced to a standard internal solvent signal. The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 - 185 | C=S |
| ~ 150 - 160 (d, ¹JCF) | Ar-C-F |
| ~ 110 - 135 (d, ⁿJCF) | Ar-C |
Note: The aromatic carbons will exhibit splitting due to coupling with the fluorine atoms. The magnitude of the coupling constants (J) is indicative of the number of bonds between the coupled nuclei.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -110 to -130 | m | Ar-F |
| ~ -110 to -130 | m | Ar-F |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃. The two fluorine atoms are in different chemical environments and are expected to show distinct signals, which will be multiplets due to coupling with each other and with the aromatic protons.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium-Strong, Broad | N-H stretching (NH and NH₂) |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| 1580 - 1620 | Strong | N-H bending |
| 1450 - 1550 | Strong | C=S stretching (Thioamide I band) |
| 1200 - 1300 | Strong | C-N stretching (Thioamide II band) |
| 1100 - 1200 | Strong | C-F stretching |
| 700 - 800 | Strong | C-S stretching (Thioamide IV band) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 188.02 | [M]⁺ |
| 189.03 | [M+H]⁺ |
| 211.01 | [M+Na]⁺ |
Note: The predicted values are for the most abundant isotopes. High-resolution mass spectrometry would be required to confirm the elemental composition.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. Researchers should adapt these methods based on available laboratory equipment and safety guidelines.
Synthesis of this compound
A common method for the synthesis of N-aryl thioureas involves the reaction of the corresponding arylamine with a source of thiocyanate.
Materials:
-
2,5-Difluoroaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Acetone
-
Water
Procedure:
-
Dissolve 2,5-difluoroaniline in a suitable solvent such as aqueous acetone.
-
Add a solution of ammonium thiocyanate in water to the reaction mixture.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
3.2.2. IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Obtain the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Visualization of Experimental Workflow and Structural Confirmation
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental process and the role of each analytical technique in the structural confirmation of this compound.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical relationship of spectroscopic data for structural confirmation.
Conclusion
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound and outlines general methodologies for its synthesis and analysis. While experimental data for this specific compound remains elusive in publicly accessible databases, the compiled information serves as a robust starting point for researchers. The provided workflows and predicted data tables are intended to facilitate the unambiguous identification and characterization of this compound in a laboratory setting, thereby supporting its further investigation in various scientific disciplines.
An In-depth Technical Guide on the Solubility of (2,5-Difluorophenyl)thiourea in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility of (2,5-Difluorophenyl)thiourea in common organic solvents. Due to a lack of specific quantitative data in the current scientific literature, this document focuses on providing qualitative insights, general experimental protocols for solubility determination, and relevant chemical synthesis workflows.
Quantitative Solubility Data
A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The existing research on this compound and its analogs primarily focuses on their synthesis, structural characterization, and biological activities.
While direct solubility values are unavailable, qualitative inferences can be drawn from related compounds. For instance, the synthesis of the isomeric compound 1-(2,4-Difluorophenyl)thiourea involves recrystallization from a 1:1 mixture of acetone and toluene[1]. This suggests that this compound is likely to exhibit some degree of solubility in these solvents.
Table 1: Qualitative Solubility of a Related Compound (1-(2,4-Difluorophenyl)thiourea)
| Solvent | Qualitative Solubility |
| Acetone:Toluene (1:1) | Soluble enough for recrystallization[1] |
Further experimental investigation is required to determine the precise solubility of this compound in a range of common organic solvents.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal equilibrium method. This protocol outlines the general steps for such a determination.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., acetone, toluene, ethanol, methanol, dichloromethane)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) of this compound in the solvent using the following formula:
S = (C_measured × Dilution_Factor)
Where:
-
S is the solubility (e.g., in mg/mL or mol/L)
-
C_measured is the concentration of the diluted sample determined from the calibration curve
-
Dilution_Factor is the total dilution factor of the sample
-
Visualizations
The following diagrams illustrate a general workflow for solubility determination and a representative synthesis pathway for a related thiourea derivative.
Caption: A general experimental workflow for determining the solubility of a solid compound.
Caption: Synthesis pathway for 1-(2,4-Difluorophenyl)thiourea, a related compound[1].
References
The Role of (2,5-Difluorophenyl)thiourea as a Pivotal Chemical Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(2,5-Difluorophenyl)thiourea, a fluorinated aromatic thiourea, has emerged as a significant building block in medicinal chemistry. Its unique structural features, including the difluorophenyl ring and the reactive thiourea moiety, make it a valuable intermediate in the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, applications, and key experimental protocols related to this compound, with a particular focus on its role in the development of targeted cancer therapeutics.
Introduction
This compound (CAS No: 207981-44-0) is a white to off-white crystalline solid with the molecular formula C₇H₆F₂N₂S.[1][2] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing the pharmacological profile of the final drug candidates.[3] The thiourea functional group serves as a versatile handle for a variety of chemical transformations, enabling the construction of complex heterocyclic systems.[4][5] This guide will delve into the synthesis of this intermediate and its application in the creation of potent enzyme inhibitors, particularly those targeting signaling pathways implicated in cancer.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for thiourea formation. Two common and effective approaches are detailed below.
Method 1: From 2,5-Difluoroaniline and Ammonium Thiocyanate
This method involves the in situ generation of the corresponding isothiocyanate from the aniline precursor, followed by its reaction with ammonia.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,5-difluoroaniline (1.0 eq) in a suitable solvent such as aqueous hydrochloric acid, add ammonium thiocyanate (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with water and recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Method 2: From 2,5-Difluorophenyl Isothiocyanate
This is a more direct approach where the isothiocyanate precursor is reacted with ammonia.
Experimental Protocol:
-
Reaction Setup: 2,5-Difluorophenyl isothiocyanate (1.0 eq) is dissolved in a suitable organic solvent, such as ethanol or tetrahydrofuran (THF).
-
Reaction Conditions: An aqueous solution of ammonia (excess) is added dropwise to the isothiocyanate solution at room temperature with stirring. The reaction is typically exothermic and proceeds to completion within a few hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the resulting solid is triturated with water, filtered, and dried. Recrystallization from ethanol affords the pure this compound.
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
A significant application of this compound lies in its use as a key intermediate for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[6] The difluorophenylthiourea moiety has been identified as a crucial pharmacophore in several potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7][8][9]
Synthesis of Aminothiazole-Based VEGFR-2 Inhibitors
A common synthetic strategy involves the Hantzsch thiazole synthesis, where this compound is reacted with an α-haloketone to construct the aminothiazole core. This is a versatile reaction that allows for the introduction of various substituents on the thiazole ring, enabling the exploration of structure-activity relationships (SAR).
Experimental Workflow for the Synthesis and Evaluation of Aminothiazole-Based Kinase Inhibitors
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.
Quantitative Data: Biological Activity of Derived Inhibitors
The following table summarizes the in vitro biological activities of representative kinase inhibitors synthesized using a difluorophenyl thiourea scaffold.
| Compound ID | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10b | EGFR/VEGFR-2 | HCT-116 | - | [10] |
| MCF-7 | - | [10] | ||
| B16 | - | [10] | ||
| 10q | EGFR/VEGFR-2 | HCT-116 | - | [10] |
| MCF-7 | - | [10] | ||
| B16 | - | [10] | ||
| TKR15 | K-Ras | A549 | 0.21 | [11] |
| 4a | MK-2 | HepG2 | 4.8 | [3] |
Note: Specific IC₅₀ values for compounds 10b and 10q against cell lines were not provided in the abstract, but they were described as having "potent antiproliferative activities."
Mechanism of Action and the VEGF Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels.
Cancer cells often overexpress VEGF-A, leading to uncontrolled angiogenesis, which is essential for tumor growth and metastasis.[9][12] Inhibitors derived from this compound can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and thereby blocking the entire downstream signaling cascade.
The VEGF Signaling Pathway and its Inhibition
Caption: Inhibition of the VEGF signaling pathway by a this compound-derived inhibitor.
Representative Experimental Protocols
Synthesis of a Substituted 2-((2,5-Difluorophenyl)amino)thiazole Derivative
This protocol is a representative example of the Hantzsch thiazole synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired α-bromoacetophenone derivative (1.0 mmol) in ethanol (20 mL).
-
Reaction Conditions: The reaction mixture is heated to reflux for 3-5 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired aminothiazole derivative.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Assay Components: The assay is typically performed in a 96-well plate and includes the recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.
-
Procedure: The kinase, substrate, and test compound are pre-incubated. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Conclusion
This compound is a highly valuable and versatile chemical intermediate in the field of drug discovery. Its straightforward synthesis and the reactivity of its thiourea moiety allow for the efficient construction of diverse molecular scaffolds. Its prominent role in the development of potent kinase inhibitors, particularly for the VEGFR-2 target, highlights its importance in the ongoing search for novel and effective cancer therapies. The strategic incorporation of the difluorophenyl group often imparts favorable pharmacokinetic and pharmacodynamic properties to the final drug candidates, making this compound a key building block for the next generation of targeted therapeutics.
References
- 1. 2,5-Difluoro-4-thiocyanatoaniline | 1150339-43-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. figshare.com [figshare.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (2,5-Difluorophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (2,5-Difluorophenyl)thiourea, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the reaction of 2,5-difluoroaniline with ammonium thiocyanate in the presence of hydrochloric acid. This method is a robust and straightforward approach for preparing N-arylthioureas. The protocol includes reagent specifications, reaction conditions, and purification procedures. Additionally, a summary of the key quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility.
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and binding affinity. The thiourea functional group is a versatile handle for further chemical transformations. A common and efficient method for the preparation of aryl thioureas involves the reaction of the corresponding aniline with a source of thiocyanate.[1][2] This application note details a reliable protocol for the synthesis of this compound from 2,5-difluoroaniline.
Data Presentation
A summary of the quantitative data for the synthesis of this compound is presented in Table 1.
| Parameter | Value | Reference |
| Product Name | This compound | |
| CAS Number | 207981-44-0 | [3][4] |
| Molecular Formula | C₇H₆F₂N₂S | [3][4] |
| Molecular Weight | 188.20 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 140-144 °C | [3] |
| Purity | >97% (typical after recrystallization) | [3] |
| Typical Yield | 80-90% | [1] |
Table 1. Summary of Quantitative Data for this compound.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of aryl thioureas.[1][2]
Materials:
-
2,5-Difluoroaniline (C₆H₅F₂N, MW: 129.11 g/mol )
-
Ammonium thiocyanate (NH₄SCN, MW: 76.12 g/mol )
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-difluoroaniline (0.1 mol, 12.91 g).
-
Acidification: To the flask, add 100 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (0.1 mol, ~8.3 mL). Stir the mixture until the aniline salt is fully dissolved. Gentle warming may be required.
-
Addition of Thiocyanate: In a separate beaker, dissolve ammonium thiocyanate (0.12 mol, 9.14 g) in 50 mL of deionized water. Add this solution to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) with continuous stirring. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of this compound should form. Further cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any unreacted salts and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
One-Pot Synthesis of N,N'-Disubstituted Thioureas: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of N,N'-disubstituted thioureas. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The protocols outlined below focus on modern, efficient, and environmentally conscious methodologies, emphasizing green chemistry principles.
Application Notes
The synthesis of N,N'-disubstituted thioureas is a fundamental transformation in organic and medicinal chemistry. Traditional methods often involve hazardous reagents like thiophosgene or isothiocyanates. The protocols detailed herein circumvent the need for these toxic intermediates by utilizing readily available starting materials in a one-pot fashion. These methods offer several advantages, including reduced reaction times, simplified work-up procedures, and improved yields.
The selection of a specific protocol will depend on the desired substitution pattern (symmetrical or unsymmetrical) and the nature of the starting amines. For instance, the synthesis of symmetrical thioureas can be readily achieved by reacting a primary amine with carbon disulfide. The synthesis of unsymmetrical thioureas requires a more controlled, stepwise addition of different amines. The methodologies presented cover a range of techniques, including aqueous-based synthesis, microwave-assisted reactions, and catalyzed processes, providing flexibility for various laboratory settings and substrate scopes.
Experimental Workflow
The general one-pot synthesis of N,N'-disubstituted thioureas from amines and a carbon disulfide source follows a straightforward workflow. The key steps involve the formation of a dithiocarbamate intermediate, which then reacts with a second amine equivalent to yield the desired thiourea.
Caption: General workflow for the one-pot synthesis of N,N'-disubstituted thioureas.
Experimental Protocols
Protocol 1: Green Synthesis of Symmetrical N,N'-Disubstituted Thioureas in Water
This protocol describes an environmentally friendly method for the synthesis of symmetrical N,N'-disubstituted thioureas using water as the solvent.[1][2]
Materials:
-
Primary amine (20 mmol)
-
Carbon disulfide (CS₂) (10 mmol)
-
Water (15 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, add the primary amine (20 mmol) and water (15 mL).
-
Stir the mixture at room temperature.
-
Slowly add carbon disulfide (10 mmol) to the stirring solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N,N'-Diphenylthiourea | 12 | 90 |
| 2 | Benzylamine | N,N'-Dibenzylthiourea | 8 | 95 |
| 3 | Cyclohexylamine | N,N'-Dicyclohexylthiourea | 10 | 92 |
Protocol 2: Microwave-Assisted One-Pot Synthesis of Symmetrical N,N'-Disubstituted Thioureas
This protocol utilizes microwave irradiation to accelerate the synthesis of symmetrical N,N'-disubstituted thioureas in a solvent-free manner on an alumina surface.[3][4]
Materials:
-
Primary amine (10 mmol)
-
Carbon disulfide (CS₂) (5 mmol)
-
Alumina (neutral, 5 g)
-
Mortar and pestle
-
Microwave reactor
-
Beaker
Procedure:
-
In a mortar, thoroughly mix the primary amine (10 mmol) with alumina (5 g).
-
Add carbon disulfide (5 mmol) to the mixture and continue to grind until a homogeneous powder is obtained.
-
Transfer the powder to a beaker and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level (e.g., 300 W) for a short duration (typically 2-5 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Extract the product from the alumina with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
| Entry | Amine | Power (W) | Time (min) | Yield (%) |
| 1 | 4-Chloroaniline | 300 | 3 | 92 |
| 2 | 4-Methoxyaniline | 300 | 2.5 | 95 |
| 3 | n-Butylamine | 300 | 4 | 88 |
Protocol 3: One-Pot Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas in Water
This protocol outlines a method for the synthesis of unsymmetrical N,N'-disubstituted thioureas by the sequential addition of two different amines in an aqueous medium.[5][6]
Materials:
-
Amine 1 (10 mmol)
-
Amine 2 (10 mmol)
-
Carbon disulfide (CS₂) (10 mmol)
-
Sodium hydroxide (NaOH) (10 mmol)
-
Water (20 mL)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium hydroxide (10 mmol) in water (10 mL).
-
To this solution, add Amine 1 (10 mmol) and stir at room temperature.
-
Slowly add carbon disulfide (10 mmol) and continue stirring for 1 hour to form the dithiocarbamate salt intermediate.
-
Add Amine 2 (10 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by filtration, wash with water, and dry.
-
If no solid forms, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Entry | Amine 1 | Amine 2 | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | Aniline | 6 | 85 |
| 2 | Cyclohexylamine | Benzylamine | 8 | 88 |
| 3 | Aniline | 4-Methylaniline | 10 | 82 |
Protocol 4: Cu(II)-Schiff base/SBA-15 Catalyzed One-Pot Synthesis of Diaryl Thioureas
This protocol describes a solvent-free, catalyzed synthesis of 1,3-diarylthioureas using a reusable heterogeneous catalyst.[1]
Materials:
-
2-Amino-benzoic acid (1 mmol)
-
Aryl isothiocyanate (1 mmol)
-
Isocyanide (1 mmol)
-
Carbonyl compound (1 mmol)
-
Cu(II)-Schiff base/SBA-15 catalyst (0.05 g)
-
Reaction vial
Procedure:
-
In a reaction vial, combine 2-amino-benzoic acid (1 mmol), aryl isothiocyanate (1 mmol), isocyanide (1 mmol), the carbonyl compound (1 mmol), and the Cu(II)-Schiff base/SBA-15 catalyst (0.05 g).
-
Stir the mixture at a specified temperature (e.g., 80 °C) under solvent-free conditions.
-
Monitor the reaction for approximately 2 hours.
-
After cooling, add ethanol (50 mL) to the mixture.
-
Remove the catalyst by filtration and wash it with methanol for reuse.
-
To the filtrate, add ethyl acetate (20 mL) and a saturated solution of sodium bicarbonate (20 mL).
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under vacuum.
-
Purify the residue by column chromatography (e.g., hexane:ethyl acetate, 3:1).
| Entry | Ar Group (from isothiocyanate) | R1 | R2 | R3 (from isocyanide) | Yield (%) |
| 1 | Ph | Me | Me | Cyclohexyl | 90 |
| 2 | 4-OMePh | Cyclohexyl | H | Cyclohexyl | 88 |
| 3 | Ph | Ph | H | Cyclohexyl | 86 |
References
Application Notes: Synthesis of Thiourea from Urea using Lawesson's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea and its derivatives are pivotal structural motifs in a vast array of pharmacologically active compounds and are integral intermediates in organic synthesis. The thionation of urea using Lawesson's reagent presents a direct and efficient method for the synthesis of thiourea, converting the carbonyl group into a thiocarbonyl group. This one-step method offers advantages in terms of simplicity and relatively mild reaction conditions, making it a valuable transformation in medicinal chemistry and drug development.[1] This document provides detailed protocols and data for this synthesis.
Data Presentation
The following table summarizes the optimized reaction conditions and yield for the synthesis of thiourea from urea and Lawesson's reagent.
| Parameter | Optimal Value | Average Yield (%) | Reference |
| Reactant Mass Ratio | 2:1 (Urea:Lawesson's Reagent) | 62.37 | [1] |
| Reaction Temperature | 75°C (348 K) | 64.14 (maximum) | [1] |
| Reaction Time | 3.5 hours | 62.37 | [1] |
| Solvent | Tetrahydrofuran (THF) | - | [1] |
Experimental Protocols
This section details the experimental procedure for the synthesis of thiourea from urea using Lawesson's reagent, including reaction setup, work-up, and purification.
Materials and Equipment
-
Urea
-
Lawesson's Reagent
-
Tetrahydrofuran (THF), anhydrous
-
n-Butanol (for purification)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel, filter paper)
-
Standard laboratory glassware
Reaction Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, combine urea and Lawesson's reagent in a 2:1 mass ratio.[1] For a typical reaction, 1 g of urea (0.017 mol) and 2 g of Lawesson's reagent (0.005 mol) can be used.[2]
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask. A volume of 40 mL is appropriate for the scale mentioned in the previous step.[2]
-
Reaction Conditions: Stir the mixture at room temperature until the solids dissolve, forming a yellow, transparent solution.[2] Heat the reaction mixture to 75°C using a water bath or heating mantle and maintain this temperature for 3.5 hours with continuous stirring.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[3] A white precipitate may form at the bottom of the flask during the reaction.[2]
Work-up and Purification
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the THF by rotary evaporation.[1]
-
Initial Purification: To the crude residue, add n-butanol to dissolve the thiourea. The byproducts from Lawesson's reagent are less soluble in n-butanol and can be removed by filtration.[2]
-
Alternative Aqueous Work-up: Alternatively, after solvent evaporation, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent like ether.[4] It is crucial to wash the organic layer thoroughly with water to remove phosphorus-containing byproducts.[4]
-
Recrystallization: For further purification, the crude product can be recrystallized. A common solvent for recrystallization of thiourea is ethanol.[2]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated to boiling.
-
Perform a hot gravity filtration to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry.[5]
-
Visualizations
Reaction Mechanism
The thionation of urea with Lawesson's reagent proceeds through a nucleophilic attack of the carbonyl oxygen on the phosphorus of the dissociated Lawesson's reagent, followed by the formation of a four-membered thiaoxaphosphetane intermediate. This intermediate then collapses to form the desired thiourea and a stable phosphorus-oxygen byproduct.
Caption: Reaction mechanism for thiourea synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of thiourea from urea and Lawesson's reagent.
Caption: Synthesis and purification workflow.
References
Application Notes and Protocols for the Synthesis of Derivatives from (2,5-Difluorophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Difluorophenyl)thiourea is a versatile chemical intermediate, valuable for the synthesis of a variety of heterocyclic derivatives. The presence of the difluorophenyl ring and the reactive thiourea moiety makes it a key building block in the development of novel compounds with potential therapeutic applications. Fluorinated organic molecules are of significant interest in medicinal chemistry as the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
This document provides detailed protocols for two primary synthetic transformations of this compound: the synthesis of N-acyl derivatives and the oxidative cyclization to form a 2-aminobenzothiazole scaffold. Benzothiazole derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory effects, often through modulation of signaling pathways such as NF-κB.[2][3][4]
I. Synthesis of N-Acyl-(2,5-Difluorophenyl)thiourea Derivatives
This protocol describes the synthesis of N-acyl derivatives of this compound via the in-situ generation of an acyl isothiocyanate, which then reacts with 2,5-difluoroaniline. This method is adaptable for the synthesis of a library of N-acyl-(2,5-Difluorophenyl)thiourea derivatives by varying the starting acyl chloride.
Experimental Protocol
Materials:
-
Substituted benzoyl chloride (1.0 eq)
-
Ammonium thiocyanate (1.0 eq)
-
2,5-Difluoroaniline (1.0 eq)
-
Anhydrous acetone
-
Ethanol
Procedure:
-
A solution of the substituted benzoyl chloride (1.0 eq) in anhydrous acetone (15 mL) is added to a solution of ammonium thiocyanate (1.0 eq) in anhydrous acetone (5 mL).
-
The reaction mixture is heated under reflux for 1 hour.
-
The mixture is then cooled to room temperature, and a solution of 2,5-difluoroaniline (1.0 eq) in acetone (2 mL) is added.
-
The resulting mixture is heated under reflux for an additional 4 hours.
-
After cooling to room temperature, the reaction mixture is poured into cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the N-acyl-(2,5-Difluorophenyl)thiourea derivative.
Expected Results and Characterization
The synthesis of various N-acyl-(2,5-Difluorophenyl)thiourea derivatives is expected to proceed with moderate to good yields, typically in the range of 70-80%. The structure of the synthesized compounds can be confirmed by spectroscopic methods.
Table 1: Representative Quantitative Data for N-Acyl-Thiourea Synthesis
| Derivative | Starting Acyl Chloride | Yield (%) | Melting Point (°C) |
| 1 | 2-Fluorobenzoyl chloride | 78 | 146-148 |
| 2 | 4-Methoxybenzoyl chloride | 74 | 86-88 |
Note: Data is adapted from analogous syntheses.[1]
Representative Spectroscopic Data (for a 2-fluorobenzoyl derivative):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.41 (s, 1H, NH), 11.95 (s, 1H, NH), 8.15 – 7.28 (m, 7H, Ar-H) ppm.[1]
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 180.1 (C=S), 166.0 (C=O), 161.1, 158.6, 135.8, 134.8, 131.0, 130.0, 128.8, 128.5, 127.8, 125.1, 122.4, 116.6 (Ar-C) ppm.[1]
-
FTIR (ν_max, cm⁻¹): 3409 (NH), 1667 (C=O), 1279 (C=S).[1]
II. Synthesis of 2-Amino-fluorobenzothiazole via Oxidative Cyclization
This protocol details the synthesis of a 2-amino-fluorobenzothiazole derivative from a fluorinated phenylthiourea through an oxidative cyclization reaction using bromine in glacial acetic acid. This method, known as the Hugershoff reaction, is a classical and effective way to construct the benzothiazole ring system from N-arylthioureas.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-amino-4,7-difluorobenzothiazole.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Bromine (1.1 eq)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
While protecting the reaction from light, add a solution of bromine (1.1 eq) dissolved in glacial acetic acid dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-amino-fluorobenzothiazole derivative.
Expected Results and Characterization
The oxidative cyclization of this compound is expected to yield the corresponding 2-aminobenzothiazole derivative. The regioselectivity of the cyclization will be influenced by the positions of the fluorine atoms on the phenyl ring. Based on typical electrophilic aromatic substitution patterns, the formation of 2-amino-4,7-difluorobenzothiazole is a likely outcome.
Table 2: Representative Quantitative Data for Benzothiazole Synthesis
| Product | Starting Material | Yield (%) |
| 2-Amino-6-fluorobenzothiazole | 4-Fluorophenylthiourea | ~70-80 |
Note: Data is adapted from analogous syntheses. Actual yields for the 2,5-difluoro analog may vary.
Representative Spectroscopic Data (for 2-Amino-5-fluorobenzothiazole):
-
¹H NMR (DMSO-d₆): Chemical shifts for aromatic protons are expected in the range of δ 7.0-8.0 ppm, with splitting patterns influenced by the fluorine substituents. The amine protons will likely appear as a broad singlet.
-
¹³C NMR (DMSO-d₆): Aromatic carbons will appear in the range of δ 110-160 ppm, with carbon-fluorine coupling constants providing key structural information. The carbon of the amino-substituted thiazole ring (C2) is expected around δ 168 ppm.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₇H₄F₂N₂S, MW: 186.18).
III. Biological Context: NF-κB Signaling Pathway
Many benzothiazole derivatives have been investigated for their anticancer and anti-inflammatory properties, which are often attributed to their ability to modulate key cellular signaling pathways. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation, cell survival, proliferation, and apoptosis.[2][5] Aberrant NF-κB signaling is a hallmark of many cancers.
Below is a diagram illustrating the canonical and non-canonical NF-κB signaling pathways, which are potential targets for the synthesized benzothiazole derivatives.
References
Unlocking Therapeutic Potential: (2,5-Difluorophenyl)thiourea Derivatives as Potent Enzyme Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic design and synthesis of enzyme inhibitors are at the forefront of modern drug discovery. Among the vast landscape of chemical scaffolds, thiourea derivatives have emerged as a versatile and promising class of compounds exhibiting a wide range of biological activities. This document provides detailed application notes and protocols on the use of a specific subset, (2,5-Difluorophenyl)thiourea derivatives, as potent inhibitors of key metabolic enzymes. These compounds hold significant therapeutic potential for a variety of diseases, including diabetes and cancer.
Introduction
This compound derivatives are a class of organic compounds characterized by a central thiourea core with a 2,5-difluorophenyl group attached to one of the nitrogen atoms. The presence of the difluorophenyl moiety can significantly enhance the biological activity and pharmacokinetic properties of the parent thiourea molecule. These derivatives have been shown to effectively inhibit several key enzymes involved in critical metabolic pathways. This document focuses on their inhibitory action against α-amylase, α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and glucose-6-phosphate dehydrogenase (G6PD).
Target Enzymes and Therapeutic Relevance
The inhibition of specific enzymes by this compound derivatives offers exciting therapeutic avenues:
-
α-Amylase and α-Glucosidase: These enzymes are crucial for carbohydrate digestion and absorption. Their inhibition can effectively control postprandial hyperglycemia, a key factor in the management of type 2 diabetes.
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity, making it a prime target for the treatment of type 2 diabetes and obesity.[1]
-
Glucose-6-Phosphate Dehydrogenase (G6PD): As the rate-limiting enzyme of the pentose phosphate pathway, G6PD plays a vital role in NADPH production and cellular redox balance. Its inhibition is being explored as a potential strategy in cancer therapy to induce oxidative stress in cancer cells.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected this compound derivatives against their target enzymes.
| Compound | Target Enzyme | IC50 / Ki Value (µM) | Reference |
| 1-(2,4-Difluorophenyl)-3-(3,4-dimethylphenyl)thiourea | α-Amylase | Not Reported | [2][3] |
| 1-(2,4-Difluorophenyl)-3-(2-iodophenyl)thiourea (AH) | α-Glucosidase | 47.9 | [2][3] |
| 1-(2,4-Difluorophenyl)-3-(2-iodophenyl)thiourea (AH) | PTP1B | 79.74 | [2][3] |
| 2,6-Difluorophenylthiourea | G6PD | KI = 21.60 ± 8.42 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and the corresponding enzyme inhibition assays are provided below.
Protocol 1: General Synthesis of 1-(2,5-Difluorophenyl)-3-aryl Thiourea Derivatives
This protocol describes a general method for the synthesis of 1-(2,5-difluorophenyl)-3-aryl thiourea derivatives via the reaction of 2,5-difluoroaniline with an appropriate aryl isothiocyanate.
Materials:
-
2,5-Difluoroaniline
-
Substituted aryl isothiocyanate
-
Dry acetonitrile
-
Triethylamine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
To a solution of 2,5-difluoroaniline (1 mmol) in dry acetonitrile (20 mL) in a round-bottom flask, add the substituted aryl isothiocyanate (1 mmol).
-
Add a catalytic amount of triethylamine (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(2,5-difluorophenyl)-3-aryl thiourea derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: α-Amylase Inhibition Assay
This assay is used to determine the inhibitory effect of the synthesized compounds on α-amylase activity.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v) in phosphate buffer (pH 6.9)
-
This compound derivative solution in DMSO
-
Dinitrosalicylic acid (DNS) reagent
-
Phosphate buffer (100 mM, pH 6.9)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare different concentrations of the test compound by diluting the stock solution in phosphate buffer.
-
In a 96-well microplate, add 50 µL of the test compound solution to each well.
-
Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of DNS reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Acarbose is used as a positive control. The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Protocol 3: α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase activity by the synthesized compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound derivative solution in DMSO
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare various concentrations of the test compound in phosphate buffer.
-
In a 96-well microplate, add 50 µL of the test compound solution to each well.
-
Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Start the reaction by adding 50 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is used as a positive control. The percent inhibition is calculated using the same formula as in the α-amylase assay.
-
The IC50 value is determined from the dose-response curve.
Protocol 4: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol outlines the procedure for assessing the inhibitory activity of the compounds against PTP1B.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
This compound derivative solution in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add 10 µL of the test compound solution to each well.
-
Add 80 µL of PTP1B enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Suramin or another known PTP1B inhibitor can be used as a positive control.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 5: Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition Assay
This assay is used to evaluate the inhibitory effect of the compounds on G6PD activity.
Materials:
-
Glucose-6-phosphate dehydrogenase (from yeast or other sources)
-
Glucose-6-phosphate (G6P)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
This compound derivative solution in DMSO
-
Tris-HCl buffer (100 mM, pH 8.0)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare different concentrations of the test compound in Tris-HCl buffer.
-
In a 96-well microplate, add the following to each well in order: 140 µL of Tris-HCl buffer, 20 µL of NADP⁺ solution, and 10 µL of the test compound solution.
-
Add 10 µL of G6PD enzyme solution to each well and incubate at 37°C for 5 minutes.
-
Start the reaction by adding 20 µL of G6P solution to each well.
-
Immediately measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm for 5-10 minutes using a microplate reader in kinetic mode.
-
A known G6PD inhibitor can be used as a positive control.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The Ki value can be determined by performing the assay with varying concentrations of both the substrate (G6P) and the inhibitor.
Visualizations
The following diagrams illustrate the experimental workflow and the relevant signaling pathways.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Insulin signaling pathway and the role of PTP1B.
Caption: Pentose Phosphate Pathway highlighting G6PD.
Conclusion
This compound derivatives represent a valuable scaffold for the development of novel enzyme inhibitors with significant therapeutic potential. The protocols and data presented in this document provide a comprehensive resource for researchers and drug development professionals interested in exploring this promising class of compounds. Further investigation into the structure-activity relationships and pharmacokinetic properties of these derivatives is warranted to optimize their efficacy and advance them towards clinical applications.
References
- 1. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of in vitro and in silico effect of Fluorophenylthiourea compounds on glucose 6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase enzymes [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Anticancer Agents from Fluorinated Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Fluorinated thiourea derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. The incorporation of fluorine atoms into the thiourea scaffold can significantly enhance the metabolic stability, bioavailability, and binding affinity of these molecules to their biological targets.[1][2] This document provides detailed application notes on the anticancer potential of these derivatives and comprehensive protocols for their synthesis and evaluation.
Thiourea derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2][3] Notably, some fluorinated thiourea compounds have been shown to inhibit protein kinases such as Mitogen-Activated Protein Kinase (MAPK)-activated protein kinase 2 (MK-2), which is involved in inflammatory responses and cell proliferation.[2][4] Furthermore, these derivatives have been implicated in the modulation of critical signaling cascades like the RAS-RAF-MAPK and Wnt/β-catenin pathways, which are often dysregulated in various cancers.[5][6] The anticancer activity of these compounds has been demonstrated against a range of cancer cell lines, including those of the liver (HepG2), breast (MCF-7), colon (HCT116), and lung (A549).[7][8][9]
These application notes are intended to guide researchers in the synthesis, in vitro screening, and in vivo evaluation of fluorinated thiourea derivatives as potential anticancer drug candidates. The provided protocols offer step-by-step instructions for key experiments, and the accompanying data summaries and pathway diagrams serve as valuable resources for understanding the therapeutic potential of this compound class.
Data Presentation: In Vitro Anticancer Activity of Fluorinated Thiourea Derivatives
The following tables summarize the cytotoxic activity of various fluorinated thiourea derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: IC50 Values (µM) of Fluorinated Thiourea Derivatives against Various Cancer Cell Lines
| Compound ID | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | MDA-MB-231 (Breast) | Reference |
| Compound 4a | 4.8 µg/mL | - | - | - | - | [2][4] |
| Compound 55a | 6.21 | 9.19 | 6.42 | 1.86 | 8.21 | [8] |
| Compound 7 | 1.74 | 7.0 | 1.11 | - | - | [7] |
| Compound 10 | - | - | - | - | - | [9] |
| Compound 13 | - | - | - | - | - | [9] |
| Compound 14 | 16.67 | - | - | 1.50 | 1.50 | [9] |
| Compound 22 | - | - | - | - | - | [9] |
| Compound 8 | - | - | - | - | - | [10] |
| Compound 4 | - | 338.33 | - | - | - | [3] |
| Doxorubicin | 7.46 | 4.56 | 8.29 | - | - | [7] |
| Sorafenib | - | >10 | >10 | >10 | >10 | [8] |
Note: Some values were originally reported in µg/mL and are presented as such.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-N'-(fluorophenyl)thiourea Derivatives
This protocol describes a general method for the synthesis of fluorinated thiourea derivatives through the reaction of an isothiocyanate with a fluorinated amine.[11][12]
Materials:
-
Substituted aryl isothiocyanate
-
Fluorinated aniline derivative
-
Dry acetone
-
Potassium thiocyanate
-
Aromatic carboxylic acid
-
Ethanol or Methanol for recrystallization
Procedure:
-
To a solution of the aromatic carboxylic acid (3 mmol) in dry acetone, add potassium thiocyanate (3 mmol, 292 mg) and stir the mixture for 2 hours.[13]
-
To the resulting isothiocyanate solution, add an equimolar amount of the respective fluorinated aniline derivative.[13]
-
Reflux the reaction mixture for 3 to 4 hours.[13]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash it with cold water.[13]
-
Dry the crude product and recrystallize it from ethanol or methanol to obtain the purified fluorinated thiourea derivative.[13]
-
Characterize the final product using techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Protocol 2: MTT Assay for Cell Viability
This protocol details the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the fluorinated thiourea derivatives in the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This protocol describes the detection of apoptosis in cancer cells treated with fluorinated thiourea derivatives using flow cytometry.
Materials:
-
Cancer cell lines
-
Fluorinated thiourea derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the IC50 concentration of the fluorinated thiourea derivative for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.
Protocol 4: Western Blot Analysis of MAPK Signaling Pathway
This protocol outlines the procedure for examining the effect of fluorinated thiourea derivatives on the phosphorylation status of key proteins in the MAPK signaling pathway.
Materials:
-
Cancer cell lines
-
Fluorinated thiourea derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cancer cells with the fluorinated thiourea derivative for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 5: In Vivo Tumor Xenograft Model
This protocol describes the evaluation of the in vivo anticancer efficacy of fluorinated thiourea derivatives in an immunocompromised mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Human cancer cell line (e.g., A549, HCT116)
-
Serum-free medium or PBS
-
Fluorinated thiourea derivative formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the fluorinated thiourea derivative (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure the tumor volume using calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Mandatory Visualizations
Caption: Experimental workflow for developing anticancer agents from fluorinated thiourea derivatives.
Caption: The MAPK signaling pathway and a potential point of inhibition by fluorinated thiourea derivatives.
Caption: The Wnt/β-catenin signaling pathway, a potential target for anticancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04965A [pubs.rsc.org]
Microwave-Assisted Synthesis of Thiourea Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of thiourea derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.
Introduction
Thiourea and its derivatives are a versatile class of compounds with a wide range of applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. Microwave-assisted synthesis has emerged as a powerful tool to accelerate the synthesis of these compounds. The primary advantages of MAOS include rapid and uniform heating of the reaction mixture, leading to shorter reaction times and often cleaner reactions with higher yields.[1][2][3][4] This technology allows for precise temperature and pressure control, enhancing reaction reproducibility and safety.[5][6]
Data Presentation: Comparison of Microwave-Assisted vs. Conventional Synthesis
The following table summarizes the quantitative data from various studies, comparing the efficacy of microwave-assisted synthesis with conventional heating methods for the preparation of different thiourea derivatives.
| Product | Synthesis Method | Reaction Time | Yield (%) | Reference |
| 1-(Naphthalene-1-yl)-3-(o-tolyl)thiourea | Microwave Irradiation | 5 min | 89 | [7] |
| Conventional Reflux | 6 h | 82 | [7] | |
| 1-(Naphthalene-1-yl)-3-(m-tolyl)thiourea | Microwave Irradiation | 5 min | 82 | [7] |
| Conventional Reflux | 6 h | 31 | [7] | |
| 1-(Naphthalene-1-yl)-3-(p-tolyl)thiourea | Microwave Irradiation | 5 min | 85 | [7] |
| Conventional Reflux | 6 h | 75 | [7] | |
| Bis-Thiourea Derivative | Microwave Irradiation | 10 min | 73 | [8] |
| Conventional Reflux | 24 h | 44 | [8] | |
| 2-Amino-4-(2-hydroxy-5-methylphenyl)thiazole | Microwave Irradiation | 6-8 min | 90 | [9] |
| Conventional Reflux | 12 h | 58 | [9] | |
| N,N'-disubstituted thioureas (library of 26) | Microwave Irradiation | 10 min | >95 (purity) | [10] |
| Reported Conventional | 8-12 h | - | [10] |
Experimental Protocols
The following are generalized and specific protocols for the microwave-assisted synthesis of thiourea derivatives.
General Protocol for the Synthesis of N,N'-Disubstituted Thioureas
This protocol describes a general procedure for the reaction between an amine and an isothiocyanate.
Materials:
-
Appropriate primary or secondary amine
-
Corresponding isothiocyanate
-
Solvent (e.g., ethanol, acetone, or solvent-free)
-
Microwave reactor vials (10 mL or 35 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
Reactant Preparation: In a microwave reactor vial, combine the amine (1.0 mmol) and the isothiocyanate (1.0 mmol). If a solvent is used, add 2-5 mL of a suitable solvent (e.g., ethanol, acetone).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 100-150 °C
-
Time: 5-15 minutes
-
Power: 100-200 W (adjust based on solvent polarity)[6]
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature. This can be facilitated by a compressed air cooling system integrated into the microwave reactor.
-
Product Isolation and Purification:
-
Open the vial carefully in a fume hood.
-
If the product precipitates, collect it by filtration. Wash the solid with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials.
-
If the product is soluble, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Analysis: Confirm the structure and purity of the synthesized thiourea derivative using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]
Specific Protocol: Synthesis of 2-Amino-4-substituted Phenyl-thiazole
This protocol is adapted from a procedure for the synthesis of a thiazole derivative from a ketone and thiourea.[9]
Materials:
-
2-Hydroxy-5-methyl acetophenone (0.01 mol, 1.5 g)
-
Thiourea (0.01 mol, 0.76 g)
-
Iodine or Bromine (0.01 mol)
-
Rectified spirit (10 mL)
-
Domestic or commercial microwave oven (e.g., 110 W, 2450 Hz)[9]
Procedure:
-
Reactant Mixture: In a flask, dissolve 2-hydroxy-5-methyl acetophenone and thiourea in 10 mL of rectified spirit.
-
Addition of Halogen: Add 0.01 mol of iodine or bromine to the mixture and mix thoroughly.
-
Microwave Irradiation: Place the reaction mixture in the microwave oven and irradiate intermittently at 30-second intervals for a total of 6-8 minutes.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with water.
-
Boil the mixture and then filter it.
-
To the filtrate, add ammonium hydroxide (NH₄OH) to adjust the pH to 10.
-
The thiazole product will precipitate.
-
-
Purification: Filter the solid product, wash it with water, and dry it. Recrystallize the product from ethanol.
-
Analysis: Characterize the final product using melting point determination, TLC, IR, and ¹H NMR spectroscopy.[9]
Safety Considerations
-
Use of Appropriate Equipment: It is crucial to use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features for temperature and pressure control and are not designed to withstand corrosive chemicals.[5]
-
Pressure Management: When performing reactions in closed vessels, be aware of the potential for pressure buildup. Start with small-scale reactions to understand the kinetics before scaling up.[5]
-
Solvent Choice: Use solvents with a high dielectric constant for efficient heating. Be aware of the stability of reagents and solvents at high temperatures to avoid decomposition into hazardous substances.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves, and work in a well-ventilated fume hood.
Diagrams
Experimental Workflow for Microwave-Assisted Thiourea Synthesis
Caption: Workflow for microwave-assisted thiourea synthesis.
Logical Relationship: Advantages of Microwave Synthesis
Caption: Key advantages of microwave-assisted organic synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. ijrpas.com [ijrpas.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Safety Considerations for Microwave Synthesis [cem.com]
- 6. mdpi.com [mdpi.com]
- 7. ukm.my [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring (2,5-Difluorophenyl)thiourea Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Difluorophenyl)thiourea is a fluorinated aromatic thiourea derivative of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the thiourea scaffold.[1] Effective and reliable analytical methods are crucial for monitoring its synthesis, assessing purity, and studying its subsequent reactions. This document provides detailed application notes and experimental protocols for the analysis of this compound reactions using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
A common synthetic route to this compound involves the reaction of 2,5-difluoroaniline with an isothiocyanate precursor. A straightforward laboratory-scale synthesis can be achieved by reacting 2,5-difluoroaniline with ammonium thiocyanate in an acidic medium. This reaction serves as a practical example for the application of the analytical monitoring techniques detailed below.
Key Analytical Techniques
A suite of analytical techniques is available for the real-time and offline monitoring of reactions involving this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening.
| Technique | Application | Information Obtained |
| HPLC | Reaction progress monitoring, purity assessment, quantitative analysis | Retention times, peak areas (for quantification of reactants and products) |
| NMR | Structural confirmation, quantitative analysis | Chemical shifts and coupling constants for structural elucidation, signal integration for quantification |
| MS | Molecular weight confirmation, impurity identification | Mass-to-charge ratio (m/z) of reactants, products, and byproducts |
| FTIR | Functional group analysis, reaction initiation confirmation | Presence or disappearance of characteristic vibrational bands |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for monitoring the consumption of reactants and the formation of products. A reverse-phase method is generally suitable for the analysis of aromatic thioureas.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for Mass Spectrometry compatibility)[2]
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 40:60 (v/v) mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[2][3]
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water gradient (e.g., starting at 40% acetonitrile and increasing to 80% over 10 minutes)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 240-245 nm[3]
-
-
Data Analysis: Monitor the decrease in the peak area of the 2,5-difluoroaniline reactant and the increase in the peak area of the this compound product over time. The retention time for thiourea compounds on a C18 column is typically short due to their polar nature.[4]
Expected Quantitative Data:
| Compound | Expected Retention Time (min) | Linearity (R²) (Concentration vs. Peak Area) | Limit of Detection (LOD) |
| 2,5-Difluoroaniline | ~ 3-5 | > 0.999 | Dependent on instrumentation |
| This compound | ~ 5-7 | > 0.999 | Dependent on instrumentation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the concentration of reactants and products. Both ¹H and ¹⁹F NMR are highly valuable for fluorinated compounds.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard for qNMR (e.g., maleic acid, 1,4-dinitrobenzene)
Protocol:
-
Sample Preparation: Withdraw an aliquot of the reaction mixture and dissolve it in a suitable deuterated solvent. For quantitative analysis, accurately weigh the sample and a known amount of an internal standard into the NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts (in DMSO-d₆):
-
Aromatic protons of this compound: Multiplets in the range of 7.0-8.0 ppm.
-
NH₂ protons of thiourea: Broad singlets around 8.0-10.0 ppm.
-
Aromatic protons of 2,5-difluoroaniline: Multiplets in the range of 6.5-7.5 ppm.
-
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This is particularly useful for monitoring fluorinated compounds due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[5][6]
-
Expected Chemical Shifts: The chemical shifts of the fluorine atoms will be distinct for the reactant and the product.
-
-
Quantitative Analysis (qNMR):
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) for accurate integration.
-
Integrate the characteristic signals of the reactant, product, and the internal standard.
-
Calculate the concentration of each species using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_sample) where N is the number of protons for the integrated signal, and MW is the molecular weight.
-
Expected Quantitative Data:
| Compound | Characteristic ¹H NMR Signal (ppm) | Characteristic ¹⁹F NMR Signal (ppm) |
| 2,5-Difluoroaniline | Aromatic protons (multiplets) | Distinct fluorine signals |
| This compound | Aromatic protons (multiplets), NH₂ (broad singlets) | Shifted fluorine signals relative to the reactant |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product and identify any intermediates or byproducts. Electrospray ionization (ESI) is a suitable soft ionization technique for thiourea derivatives.[7]
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)
-
Syringe pump or LC system for sample introduction
Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Fragmentation Analysis (MS/MS): Select the precursor ion of interest and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns for structural confirmation.
Expected Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound | C₇H₆F₂N₂S | 188.20 | 189.0293 | 211.0112 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to monitor the disappearance of reactant functional groups and the appearance of product functional groups.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) probe for in-situ monitoring or a standard sample holder for offline analysis.
Protocol:
-
Background Spectrum: Record a background spectrum of the reaction solvent.
-
Sample Analysis:
-
In-situ: Place the ATR probe directly into the reaction vessel.
-
Offline: Withdraw a small aliquot of the reaction mixture and place it on the ATR crystal or prepare a KBr pellet.
-
-
Data Analysis: Monitor the changes in the IR spectrum over time. Key vibrational bands to monitor include:
-
Disappearance of N-H stretching vibrations of 2,5-difluoroaniline.
-
Appearance of C=S (thiocarbonyl) stretching vibration of this compound.
-
Changes in the N-H bending vibrations.
-
Expected Quantitative Data:
| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) | Compound |
| N-H Stretch (primary amine) | 3300-3500 | 2,5-Difluoroaniline |
| C=S Stretch (thiocarbonyl) | 1050-1250 | This compound |
| N-H Bend (thiourea) | ~1615 | This compound |
| C-N Stretch | 1400-1600 | This compound |
Visualizations
Caption: Workflow for monitoring the synthesis of this compound.
Caption: Logical relationships of analytical techniques for reaction monitoring.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. PubChemLite - this compound (C7H6F2N2S) [pubchemlite.lcsb.uni.lu]
- 5. Compounds having thiourea moiety as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS): synthesis of derivatization reagents for carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,5-Difluorophenyl)thiourea
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of (2,5-Difluorophenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and generally high-yielding method for synthesizing this compound is the reaction of 2,5-difluorophenyl isothiocyanate with ammonia or a primary/secondary amine.[1][2] This reaction is a straightforward nucleophilic addition and is often considered a "click-type" reaction due to its efficiency and simplicity.[3]
Q2: What is the general reaction mechanism for this synthesis?
A2: The synthesis proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of ammonia (or an amine) attacks the electrophilic carbon atom of the isothiocyanate group in 2,5-difluorophenyl isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final neutral this compound product.[3]
Q3: What are the typical solvents and reaction temperatures for this synthesis?
A3: A variety of aprotic solvents can be used, with dichloromethane (DCM), tetrahydrofuran (THF), acetone, and acetonitrile being common choices.[1][3] The reaction temperature can range from room temperature to reflux, depending on the reactivity of the starting materials. Many syntheses of this type proceed smoothly at room temperature and are often complete within a few hours.[3]
Q4: Are there alternative synthetic routes to this compound if 2,5-difluorophenyl isothiocyanate is unavailable?
A4: Yes, alternative methods exist, although they may be less direct. One common alternative is the reaction of 2,5-difluoroaniline with carbon disulfide.[1][4] This method proceeds through a dithiocarbamate intermediate.[1][4] Another possibility is the use of thiophosgene with 2,5-difluoroaniline; however, thiophosgene is highly toxic and requires special handling precautions.[5][6]
Troubleshooting Guide
Q5: I am experiencing a very low yield or no product formation. What are the potential causes and how can I resolve this?
A5: Low or no yield in the synthesis of this compound can stem from several factors. Here are some common causes and their solutions:
-
Degradation of 2,5-Difluorophenyl Isothiocyanate: Isothiocyanates can be unstable.
-
Solution: Use freshly prepared or purified 2,5-difluorophenyl isothiocyanate. Ensure it is stored in a cool, dark, and dry environment.[1]
-
-
Low Nucleophilicity of the Amine: If you are using a substituted amine that is electron-deficient, its nucleophilicity will be reduced, slowing down the reaction.[3]
-
Solution: Consider adding a non-nucleophilic base, such as triethylamine, to activate the amine. For very electron-deficient amines, a stronger base might be necessary.[1]
-
-
Steric Hindrance: Bulky substituents on either the isothiocyanate or the amine can hinder the reaction.
Q6: My reaction is very slow and has not gone to completion after several hours. What should I do?
A6: A slow reaction is often due to the low reactivity of the starting materials. The electronic properties of the substituents on the phenyl ring of the isothiocyanate and on the amine play a significant role.[3]
-
Solution 1: Increase Temperature: If the reaction is being conducted at room temperature, try heating it to reflux in a suitable solvent.[3]
-
Solution 2: Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If necessary, allow the reaction to run for an extended period (e.g., 24-48 hours).[3]
-
Solution 3: Consider a Catalyst: For reactions involving weakly nucleophilic amines, a phase transfer catalyst might be beneficial.[1]
Q7: I have obtained my product, but it is contaminated with significant impurities. How can I purify it?
A7: Impurities can arise from side reactions or unreacted starting materials.
-
Formation of Symmetrical Thioureas: If an unsymmetrical thiourea is the target and the intermediate isothiocyanate reacts with the starting amine, a symmetrical byproduct will form.
-
Solution: Carefully control the stoichiometry of the reactants. A two-step, one-pot approach, where the isothiocyanate is formed first before the addition of the second amine, can be effective.[1]
-
-
Purification Strategies:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often an effective purification method.
-
Column Chromatography: This is a reliable method for purifying both solid and oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice for thiourea derivatives.[3]
-
Acid-Base Extraction: If the product and impurities have different acid-base properties, an acid-base workup can be an effective purification step.[5]
-
Quantitative Data Summary
Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table summarizes the impact of different conditions on thiourea synthesis, based on general principles and data from related syntheses.
| Parameter | Condition | Effect on Yield | Rationale |
| Temperature | Increasing temperature from RT to reflux | Generally increases yield up to an optimal point | Overcomes activation energy barriers, especially with sterically hindered or electron-deficient reactants.[1][3] |
| Reaction Time | Prolonging reaction time | Can increase yield for slow reactions | Allows for complete conversion of starting materials, which should be monitored by TLC.[3] |
| Solvent | Aprotic (e.g., THF, DCM) vs. Protic (e.g., Ethanol) | Aprotic solvents are generally preferred | Avoids potential side reactions of the isothiocyanate with protic solvents.[3] |
| Catalyst | Addition of a non-nucleophilic base (e.g., triethylamine) | Can improve yield with weakly nucleophilic amines | Activates the amine, increasing its nucleophilicity and the reaction rate.[1] |
| Starting Material Quality | Fresh vs. old 2,5-difluorophenyl isothiocyanate | Fresh starting material leads to higher yields | Isothiocyanates can degrade over time, leading to lower yields and more impurities.[1] |
Detailed Experimental Protocol: Synthesis of this compound from 2,5-Difluorophenyl Isothiocyanate and Ammonia
This protocol is a general guideline and may require optimization based on laboratory conditions and specific reagents.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2,5-difluorophenyl isothiocyanate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Reagent Addition:
-
To the stirred solution, add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol or aqueous ammonium hydroxide) (1.0-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.[1]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., 3:1 hexane/ethyl acetate).[3] The reaction is typically complete when the isothiocyanate spot is no longer visible on the TLC plate.
-
-
Work-up and Isolation:
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as NMR, IR spectroscopy, and melting point determination. The expected melting point is in the range of 140-144°C.[7]
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
common side reactions and byproducts in thiourea synthesis
This technical support center is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproducts encountered during thiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and laboratory-scale methods for synthesizing thiourea?
A1: Several methods are employed for thiourea synthesis, each with distinct advantages and challenges:
-
Calcium Cyanamide Method: This industrial process involves the reaction of calcium cyanamide (CaCN₂) with hydrogen sulfide (H₂S).[1]
-
Ammonium Thiocyanate Isomerization: This method relies on the thermal isomerization of ammonium thiocyanate to thiourea.[1]
-
From Amines and Carbon Disulfide (CS₂): Symmetrical and unsymmetrical substituted thioureas can be synthesized through the condensation of amines with carbon disulfide.[1]
-
From Urea and a Thionating Agent: In a laboratory setting, urea can be converted to thiourea using a sulfurating agent like Lawesson's reagent.[1]
-
From Isothiocyanates and Amines: The reaction of an isothiocyanate with a primary or secondary amine is a widely used and generally high-yielding method for producing N,N'-disubstituted thioureas.
Q2: What are the primary byproducts I should be aware of during thiourea synthesis?
A2: Byproduct formation is highly dependent on the chosen synthetic route. Common byproducts include:
-
Dicyandiamide: A significant byproduct in the calcium cyanamide process, its formation is favored in alkaline conditions.[1]
-
Ammonium Thiocyanate: In the isomerization method, this is the starting material and will be present in the final product mixture due to the equilibrium nature of the reaction.
-
Symmetrical Thioureas: When synthesizing unsymmetrical thioureas, the formation of symmetrical thioureas is a common side reaction.
-
Guanidine Derivatives: These can form as byproducts or from subsequent reactions of thiourea.[1]
-
Ammonia and Carbon Dioxide: These can be formed due to the hydrolysis of thiourea in the presence of acids or bases.[1]
-
Thermal Decomposition Products: At elevated temperatures, thiourea can decompose into various gaseous products, including ammonia (NH₃), hydrogen sulfide (H₂S), and carbon disulfide (CS₂).
Q3: How can I minimize the formation of dicyandiamide in the calcium cyanamide process?
A3: The formation of dicyandiamide from calcium cyanamide is promoted by alkaline conditions. To minimize its formation, it is crucial to control the pH of the reaction mixture. Carrying out the reaction at lower temperatures can also help to suppress the formation of this and other undesirable byproducts.[2]
Q4: What is the equilibrium concentration of thiourea when heating ammonium thiocyanate?
A4: The conversion of ammonium thiocyanate to thiourea is a reversible reaction that reaches equilibrium. The concentration of thiourea in the equilibrium mixture is temperature-dependent.
| Temperature (°C) | Thiourea Concentration (% by weight) |
| 140 | 28% |
| 150 | 30.3% |
| 156 | 26.7% |
| 180 | 25.3% |
| 182 | 23.0% |
Data compiled from multiple sources.[3][4][5]
Troubleshooting Guides
Issue 1: Low Yield of Thiourea
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Poor Nucleophilicity of the Amine: Electron-withdrawing groups on anilines can decrease their nucleophilicity, leading to slow or incomplete reactions. | Increase the reaction temperature or use a more reactive thioacylating agent like thiophosgene (with appropriate safety precautions). |
| Steric Hindrance: Bulky substituents on the amine or isothiocyanate can hinder the reaction. | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective. |
| Instability of Isothiocyanate: Isothiocyanates can be unstable and degrade over time. | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate. |
| Incomplete Isomerization of Ammonium Thiocyanate: The equilibrium may not favor high conversion at the chosen temperature and time. | Optimize the reaction temperature and time. Note that higher temperatures can also lead to decomposition.[4] |
| Formation of Insoluble Byproducts: In the calcium cyanamide process, the formation of calcium hydroxide can impede the reaction.[1] | Ensure efficient stirring and consider a two-stage process with initial reaction at a lower temperature.[1] |
Issue 2: Formation of Symmetrical Thiourea Instead of Unsymmetrical Product
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Reaction of Intermediate Isothiocyanate with Starting Amine: In syntheses from amines and CS₂, the in-situ generated isothiocyanate can react with the starting amine. | Carefully control the stoichiometry of the reactants. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective. |
| Use of a Single Amine: When using a method designed for symmetrical thioureas with the intention of producing an unsymmetrical one. | Ensure the chosen synthetic protocol is appropriate for the desired unsymmetrical product. This typically involves the reaction of an isothiocyanate with a different amine. |
Issue 3: Presence of Unexpected Peaks in Analytical Data (HPLC, GC-MS)
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Thermal Decomposition: Thiourea and its derivatives can decompose at elevated temperatures, such as in a hot GC injection port. | Use a lower injection port temperature for GC-MS analysis if possible. HPLC is often a more suitable analytical technique for thermally labile compounds. |
| Oxidation: Thiourea can be oxidized to thiourea dioxide, especially in the presence of oxidizing agents.[1] | Ensure that the work-up and storage conditions are free of oxidizing agents. |
| Hydrolysis: The presence of acid or base can lead to the hydrolysis of thiourea.[1] | Maintain a neutral pH during work-up and storage. |
| Contaminated Reagents: Impurities in the starting materials can lead to unexpected byproducts. | Use high-purity, well-characterized starting materials. |
Experimental Protocols
Synthesis of N,N'-Diphenylthiourea from Aniline and Carbon Disulfide
-
Materials: Aniline, Carbon Disulfide, Sodium Hydroxide, Ethanol, Water.
-
Procedure:
-
Dissolve aniline (2 equivalents) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1 equivalent) in water to the flask.
-
Cool the mixture in an ice bath and add carbon disulfide (1 equivalent) dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture and pour it into cold water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain N,N'-diphenylthiourea.
-
Synthesis of Thiourea from Ammonium Thiocyanate
-
Materials: Ammonium Thiocyanate.
-
Procedure:
-
Place 50 g of ammonium thiocyanate in a round-bottom flask fitted with a reflux condenser.
-
Heat the flask in a paraffin bath to a temperature of 140-145°C and maintain for 5-6 hours.[6]
-
Cool the flask, which will result in a solid melt.
-
Grind the cooled melt to a powder.
-
Triturate the powder with half its weight of cold water to dissolve the unreacted ammonium thiocyanate.
-
Filter the solid thiourea and dissolve it in a minimal amount of hot water.
-
Allow the solution to cool, which will result in the crystallization of pure thiourea as colorless needles.[6]
-
Analytical Protocol: Quantification of Thiourea by HPLC
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of water and a suitable organic solvent like methanol or acetonitrile. The exact ratio may need to be optimized.
-
Detection: UV detection at a wavelength of approximately 236 nm.
-
Procedure:
-
Prepare a series of standard solutions of thiourea of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Prepare the sample solution by dissolving a known amount of the reaction mixture or final product in the mobile phase.
-
Inject the sample solution into the HPLC system.
-
Quantify the amount of thiourea in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Common side reactions in various thiourea synthesis pathways.
Caption: Troubleshooting workflow for low thiourea yield.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc of thiourea - Chromatography Forum [chromforum.org]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. US1949738A - Manufacture and separation of thiourea from ammonium thiocyanate - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. prepchem.com [prepchem.com]
purification of crude (2,5-Difluorophenyl)thiourea by recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the purification of crude (2,5-Difluorophenyl)thiourea by recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Q1: My compound is not crystallizing, even after the solution has cooled to room temperature. What should I do?
A1: This phenomenon is known as supersaturation.[1] To induce crystallization, you can employ the following techniques:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[1]
-
Seeding: Introduce a tiny crystal of pure this compound into the solution. This "seed crystal" acts as a template for new crystals to form.[1]
-
Further Cooling: If crystals have not formed at room temperature, placing the flask in an ice bath may be necessary to initiate crystallization.[1]
Q2: Instead of forming crystals, my compound has separated as an oily layer. How can I resolve this?
A2: This issue, known as "oiling out," happens when the solid melts and forms a liquid layer instead of crystallizing.[1] It often occurs if the compound's melting point is lower than the solvent's boiling point or if cooling is too rapid.[1] To fix this, you can:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.[1]
-
Allow the solution to cool down at a much slower rate.[1]
-
Consider using a solvent with a lower boiling point.[1]
Q3: The recrystallization yielded very few or no crystals. What went wrong?
A3: A low or non-existent crystal yield is a common issue with several potential causes:
-
Excess Solvent: Using too much solvent is a frequent error that prevents the solution from becoming saturated upon cooling, leading to poor yields.[1] You can try to evaporate some of the solvent to concentrate the solution and then attempt to crystallize it again.[1][2]
-
High Solubility in Cold Solvent: The chosen solvent may be too effective, keeping the compound dissolved even at low temperatures.[1] Selecting a different solvent in which the compound is less soluble when cold is advisable.[1]
-
Premature Crystallization: The compound may have crystallized prematurely during a hot filtration step. To prevent this, ensure the filtration apparatus is pre-heated.[1]
Q4: The final crystals are colored, suggesting impurities are still present. How can I obtain a purer product?
A4: If the solution is colored by impurities, a decolorization step is necessary. After dissolving the crude product in the hot solvent, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] If impurities persist, a preliminary purification step like column chromatography might be required before recrystallization.[1]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble or insoluble at room temperature.[1] Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble at all temperatures.[1] A systematic solvent screening with a small amount of your crude product is recommended to find the optimal solvent or solvent mixture.[1] Common solvent systems for aryl thioureas and similar compounds include ethanol, acetone/hexane, and THF/hexane.[3]
Q2: How much solvent should be used for the recrystallization?
A2: The objective is to use the minimum amount of hot solvent required to completely dissolve the crude product.[1] This ensures that the solution will be supersaturated upon cooling, maximizing the crystal yield.[1]
Q3: What are the typical physical properties of pure this compound?
A3: Pure this compound typically appears as a white powder.[4] Its melting point is a key indicator of purity.
Q4: What are the likely impurities in crude this compound?
A4: Common impurities may include unreacted starting materials from the synthesis, such as 2,5-difluoroaniline, or byproducts from side reactions. The synthesis of thioureas can involve reagents like potassium thiocyanate or carbon disulfide, and traces of these or their derivatives could be present.[5][6]
Data Presentation
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 207981-44-0 | [4] |
| Molecular Formula | C7H6F2N2S | [4] |
| Appearance | White Powder | [4] |
| Melting Point | 140-144°C | [4] |
| Purity (Typical) | > 97% | [4] |
Experimental Protocols
Detailed Methodology for Recrystallization:
-
Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid completely dissolves. If it doesn't dissolve, add small additional portions of the hot solvent until a clear solution is achieved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[1]
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them. This step is crucial to prevent the desired compound from crystallizing prematurely.[1]
-
Crystallization: Cover the flask and allow the clear, hot solution to cool slowly to room temperature. Crystal formation should commence as the solution cools.[1]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[1]
-
Drying: Dry the purified crystals completely, either by air drying or in a desiccator, to remove any residual solvent.[1]
Visualizations
Caption: A flowchart for troubleshooting common issues during recrystallization.
References
troubleshooting low nucleophilicity of amines in thiourea reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with thiourea synthesis, particularly when dealing with amines of low nucleophilicity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during thiourea synthesis with weakly nucleophilic amines.
Q1: My thiourea synthesis reaction is not proceeding, or the yield is very low. What are the common causes and how can I address them?
A1: Low or no yield in thiourea synthesis, especially with amines of low nucleophilicity, can be attributed to several factors. The primary reasons are often the poor reactivity of the amine due to electronic effects (electron-withdrawing groups) or steric hindrance.
Here are some troubleshooting steps:
-
Increase Reaction Temperature: Forcing conditions by increasing the temperature can often drive the reaction forward. However, it's crucial to monitor for potential side reactions or decomposition of starting materials and products at elevated temperatures.[1]
-
Employ a Catalyst: The use of a catalyst can facilitate the reaction. For syntheses involving primary amines and carbon disulfide (CS₂), a reusable ZnO/Al₂O₃ composite has proven effective. In other cases, a bifunctional catalyst containing both a thiourea unit and a Brønsted base or Lewis acid component can be highly effective.
-
Activate the Amine: The addition of a non-nucleophilic base, such as triethylamine, can enhance the nucleophilicity of the amine, leading to an increased reaction rate and higher yield. For very electron-deficient amines, a stronger base might be necessary.[1]
-
Use a More Reactive Thioacylating Agent: If you are using a less reactive reagent like carbon disulfide, consider switching to a more electrophilic option such as thiophosgene. Caution: Thiophosgene is highly toxic and must be handled with extreme care and appropriate safety precautions.
-
Optimize the Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) are commonly used. For certain reactions, an "on-water" synthesis can be a sustainable and efficient alternative.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, in some cases from hours to minutes, and often improves yields by efficiently overcoming activation energy barriers.[1]
-
Mechanochemical Synthesis (Ball Milling): This solvent-free technique can be highly effective for reactions involving sterically hindered amines or reactants with low solubility, often providing quantitative yields in a short time.
Q2: I am observing the formation of symmetrical thioureas when I am trying to synthesize an unsymmetrical one. How can I prevent this?
A2: The formation of a symmetrical thiourea as a byproduct in an unsymmetrical synthesis is a common issue, particularly in one-pot reactions from amines and carbon disulfide. This occurs when the in-situ generated isothiocyanate intermediate reacts with the starting amine instead of the second, different amine.
To mitigate this, a two-step, one-pot approach is recommended. First, allow the isothiocyanate to form completely from the initial amine and thioacylating agent. Once the formation is complete (which can be monitored by TLC), then add the second amine to the reaction mixture. Careful control of stoichiometry is also crucial.
Q3: How do I choose the right strategy for my specific low-nucleophilicity amine?
A3: The best strategy depends on the nature of your amine's low nucleophilicity:
-
Electron-Deficient Amines (e.g., 4-nitroaniline): These amines have reduced nucleophilicity due to electron-withdrawing groups. For these, consider:
-
Using a stronger, non-nucleophilic base to deprotonate the amine and increase its nucleophilicity.
-
Employing a more reactive isothiocyanate.
-
Increasing the reaction temperature.
-
-
Sterically Hindered Amines (e.g., 2,6-dimethylaniline): The steric bulk around the nitrogen atom impedes its attack on the electrophile. For these, consider:
The following decision-making workflow can help in selecting an appropriate strategy:
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for the synthesis of thioureas from amines with varying degrees of nucleophilicity using different methodologies.
Table 1: Conventional Heating Methods
| Amine | Isothiocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Phenyl isothiocyanate | THF | 25 | 1-2 | >95 |
| 4-Nitroaniline | Phenyl isothiocyanate | THF | 65 (reflux) | 12-24 | 40-60 |
| 2,6-Dimethylaniline | Phenyl isothiocyanate | Toluene | 110 (reflux) | 24-48 | 30-50 |
Table 2: Microwave-Assisted Synthesis
| Amine | Isothiocyanate | Solvent | Power (W) | Time (min) | Yield (%) |
| Aniline | Phenyl isothiocyanate | Ethanol | 100 | 2 | >98 |
| 4-Nitroaniline | Phenyl isothiocyanate | DMF | 150 | 10 | 85-95 |
| 2,6-Dimethylaniline | Phenyl isothiocyanate | NMP | 200 | 15 | 80-90 |
Table 3: Mechanochemical (Ball Milling) Synthesis
| Amine | Isothiocyanate | Frequency (Hz) | Time (min) | Yield (%) |
| 4-Chloroaniline | Phenyl isothiocyanate | 30 | 10 | >99 |
| 2,6-Dimethylaniline | Phenyl isothiocyanate | 30 | 10-15 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Thiourea from a Weakly Nucleophilic Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the weakly nucleophilic amine (1.0 mmol), the isothiocyanate (1.0-1.1 mmol), and a suitable high-boiling solvent (e.g., DMF, NMP, 3-5 mL).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a specified power and temperature (e.g., 150 °C) for a predetermined time (e.g., 10-20 minutes). The reaction progress should be monitored by TLC if possible.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a suitable solvent (e.g., cold ethanol or diethyl ether). If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for Mechanochemical Synthesis of Thiourea
This solvent-free method is particularly useful for sterically hindered or poorly soluble amines.
-
Reactant Preparation: Place the amine (1.0 mmol) and the isothiocyanate (1.0 mmol) into a stainless-steel milling jar containing a milling ball (e.g., one 12 mm stainless steel ball).
-
Milling: Secure the jar in a shaker or planetary ball mill and mill the mixture at a suitable frequency (e.g., 20-30 Hz) for 10-45 minutes. For less reactive substrates, the milling time may need to be extended.
-
Product Isolation: After milling, the product is typically obtained as a fine powder in high purity. In most cases, no further purification is necessary.
-
Analysis: Confirm the product's identity and purity using standard analytical techniques such as NMR, IR, and mass spectrometry.
Signaling Pathways and Reaction Mechanisms
The fundamental reaction for thiourea synthesis from an isothiocyanate and an amine is a nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the stable thiourea product.
References
optimizing reaction conditions for thiourea synthesis (temperature, time)
Technical Support Center: Optimizing Thiourea Synthesis
Welcome to the technical support center for thiourea synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the optimization of reaction conditions, with a specific focus on temperature and time.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My thiourea synthesis is resulting in a very low yield or no product. What are the primary causes related to reaction conditions?
A1: Low or no yield in thiourea synthesis can stem from several factors. Key considerations include:
-
Sub-optimal Temperature: The reaction temperature may be too low, especially when dealing with less reactive starting materials. For instance, amines with electron-withdrawing groups (e.g., 4-nitroaniline) are poor nucleophiles and may require higher temperatures to drive the reaction forward.[1][2] Conversely, excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product, as well as promote side reactions.[1]
-
Insufficient Reaction Time: The reaction may simply be slow and has not been allowed to proceed to completion. This is common with sterically hindered substrates or weakly reactive amines.[2][3]
-
Poor Reagent Reactivity: The nucleophilicity of the amine and the electrophilicity of the isothiocyanate significantly influence the reaction rate.[4] A combination of a weakly nucleophilic amine and a poorly electrophilic isothiocyanate can lead to very slow reactions and low yields.[4]
-
Degradation of Starting Materials: Isothiocyanates, in particular, can be sensitive to moisture and may degrade upon storage.[2][3] It is crucial to use freshly prepared or purified reagents.[3]
Q2: How can I determine the optimal temperature and time for my specific thiourea synthesis?
A2: The optimal conditions are highly dependent on the specific substrates and method used. A general approach to optimization is as follows:
-
Start at Room Temperature: Many thiourea syntheses, especially from reactive amines and isothiocyanates, proceed smoothly at room temperature within a few hours.[4]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting materials and the formation of the product.[1][3] This is the most effective way to determine the optimal reaction time and prevent prolonged heating that could lead to side products.[1]
-
Gradually Increase Temperature: If the reaction is sluggish at room temperature, gently heat the mixture. For example, reactions involving urea and Lawesson's reagent show increased yield with temperature up to an optimum point (e.g., 75°C), after which decomposition can occur.[5] Similarly, for the isomerization of ammonium thiocyanate, temperatures of 140-145°C are required.[6]
-
Consider Microwave Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and can improve yields, particularly for reactions struggling with steric hindrance.[1][3]
Below is a troubleshooting workflow for low yield issues.
Caption: Troubleshooting workflow for low product yield.
Q3: I am observing significant impurity formation. How can temperature and time contribute to this?
A3: Improper temperature and time are common culprits for impurity formation.
-
High Temperatures: Can promote side reactions. For example, when generating an isothiocyanate in situ from a primary amine and carbon disulfide, a common side reaction is the formation of a symmetrical N,N'-disubstituted thiourea.[2] Excessive heat can accelerate this and other unwanted pathways.
-
Prolonged Reaction Times: Even at optimal temperatures, leaving a reaction for too long after completion can lead to the slow decomposition of the desired product into impurities.[7] Regular monitoring with TLC is crucial to quench the reaction once the starting material is consumed.[3][7]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data on the effect of temperature and time for different thiourea synthesis methods.
Table 1: Isomerization of Ammonium Thiocyanate to Thiourea
| Temperature (°C) | Time (hours) | Yield | Notes |
| 140-145 | 5-6 | ~15% | The mass is kept just liquid; unchanged reactant is washed away with cold water.[6] |
| 156 | Equilibrium | 26.7% Thiourea | Represents the equilibrium point at this temperature.[8] |
| 182 | Equilibrium | 23.0% Thiourea | Illustrates that higher temperature does not always favor product in this equilibrium.[8] |
| 65-90 | 3-6 | Up to 47.2% | Reaction performed with ammonium hydroxide; product purified by sublimation.[9] |
Table 2: Synthesis from Urea and Lawesson's Reagent
| Temperature (°C) | Time (hours) | Yield (%) | Notes |
| 75 | < 3.5 | Increasing | Yield increases as the reaction approaches the optimal time.[5] |
| 75 | 3.5 | 62.4 | Determined as the optimal condition in the cited study.[5] |
| 75 | > 3.5 | Decreasing | Longer times at this temperature lead to product decomposition.[5] |
| < 75 | 3.5 | < 62.4 | Lower temperatures result in incomplete reaction and lower yield.[5] |
| > 75 | 3.5 | Decreasing | Higher temperatures cause decomposition and reduce the yield.[5] |
Experimental Protocols
Below are detailed methodologies for common thiourea synthesis routes.
Protocol 1: Synthesis of N,N'-Disubstituted Thiourea from an Amine and an Isothiocyanate
This is a widely used and generally high-yielding method.[3]
-
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
Isothiocyanate (1.0-1.1 equivalents)
-
Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
-
Procedure:
-
Dissolve the amine in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the isothiocyanate to the solution at room temperature. The addition can be done dropwise if the reaction is expected to be exothermic.[3]
-
Stir the reaction mixture at room temperature. Many reactions proceed smoothly and are complete within a few hours.[4]
-
Monitor the reaction's progress by TLC until the limiting reactant disappears.[3]
-
If the reaction is slow, it can be gently heated (e.g., to 40-60°C).[3]
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[3]
-
If the product precipitates, it can be collected by filtration and washed.[1] Otherwise, purify the crude product by recrystallization or column chromatography.[1][4]
-
Caption: General experimental workflow for thiourea synthesis.
Protocol 2: Synthesis of Thiourea from Ammonium Thiocyanate
This classic method relies on the thermal isomerization of ammonium thiocyanate.[6]
-
Materials:
-
Ammonium thiocyanate (50 g)
-
-
Procedure:
-
Place the ammonium thiocyanate in a round-bottom flask equipped with a reflux condenser.
-
Heat the flask in a paraffin or oil bath to a temperature where the mass just remains liquid (approximately 140-145°C).[6]
-
Maintain this temperature for 5 to 6 hours.[6] The reaction is an equilibrium between the starting material and thiourea.
-
After the heating period, allow the molten mass to cool completely until it solidifies.
-
Powder the cooled solid and grind it with half its weight of cold water. This step is crucial as it dissolves the more soluble, unreacted ammonium thiocyanate while leaving most of the thiourea as a solid.[6]
-
Filter the solid residue.
-
For further purification, dissolve the residue in a minimal amount of hot water and allow it to cool slowly. Pure thiourea will crystallize as colorless, silky needles.[6]
-
Collect the crystals by filtration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. CN106699623A - Thiourea conversion method using ammonium thiocyanate - Google Patents [patents.google.com]
overcoming steric hindrance in N,N'-disubstituted thiourea synthesis
Topic: Overcoming Steric Hindrance in N,N'-Disubstituted Thiourea Synthesis
This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N,N'-disubstituted thioureas, particularly when dealing with sterically bulky amines or isothiocyanates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low reactivity when synthesizing N,N'-disubstituted thioureas with bulky substituents?
A1: The primary cause is steric hindrance. Bulky groups on the amine and/or the isothiocyanate physically obstruct the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group.[1] This increases the activation energy of the reaction, leading to significantly slower reaction rates or, in some cases, complete failure to form the desired product.[1]
Q2: What are the most common synthetic routes for N,N'-disubstituted thioureas?
A2: The most prevalent methods include:
-
Reaction of an amine with an isothiocyanate: This is the most direct and widely used method, often providing high yields for unhindered substrates.
-
Thionation of a corresponding urea: This involves converting the C=O group of a disubstituted urea into a C=S group, typically using a thionating agent like Lawesson's reagent.
Q3: How can I accelerate a slow reaction between a sterically hindered amine and an isothiocyanate?
A3: To accelerate a sluggish reaction, several strategies can be employed:
-
Increase Reaction Temperature: Heating the reaction mixture, often to reflux, can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Prolong Reaction Time: Simply allowing the reaction to proceed for an extended period (e.g., 24-48 hours) can lead to higher conversion.[3]
-
Use Microwave Irradiation: Microwave-assisted synthesis is highly effective at reducing reaction times from hours to minutes and often improves yields compared to conventional heating.[3][4][5]
-
Employ Mechanochemistry: Techniques like ball milling can overcome steric barriers by using mechanical force to facilitate the reaction, often leading to quantitative yields in minutes without the need for a solvent.[1]
Q4: Are there alternatives to the standard amine + isothiocyanate reaction for very hindered substrates?
A4: Yes. When direct coupling is unsuccessful, the reaction of the hindered amine with carbon disulfide (CS₂) is a common and effective alternative.[2] This two-step, one-pot approach involves forming a dithiocarbamate salt, which then reacts with a second amine to form the unsymmetrical thiourea. Another strategy involves using more reactive thiocarbonyl transfer agents, such as N-thiocarbamoyl benzotriazoles, which can act as safe and easy-to-handle equivalents of isothiocyanates.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Steric Hindrance: Bulky groups on the amine or isothiocyanate are preventing the reaction. | 1. Increase Temperature/Time: Heat the reaction to reflux and monitor by TLC for up to 48 hours.[3]2. Switch to Microwave: Use a microwave reactor to drastically reduce reaction time and potentially increase yield.[3][4]3. Use Ball Milling: If available, mechanochemical synthesis can provide quantitative yields in minutes for hindered substrates.[1]4. Change Synthetic Route: Use the carbon disulfide method instead of the isothiocyanate method.[2] |
| Low Nucleophilicity of Amine: Electron-withdrawing groups on the amine (e.g., nitroanilines) reduce its reactivity. | 1. Add a Base: A non-nucleophilic base like triethylamine (TEA) can help activate the amine.2. Use a Catalyst: For very weak nucleophiles, a phase transfer catalyst or a stronger base may be necessary. | |
| Degradation of Isothiocyanate: Isothiocyanates can be unstable, especially if they are not fresh or properly stored. | 1. Use freshly prepared or purified isothiocyanate.2. Store isothiocyanates in a cool, dark, and dry environment under an inert atmosphere. | |
| Reaction Stalled | The activation energy barrier is too high for the current reaction conditions. | 1. Increase Energy Input: Switch from room temperature to heating, or from conventional heating to microwave irradiation.[3][4]2. Consider a Catalyst: A suitable catalyst may lower the activation energy. |
| Formation of Symmetric Byproducts | In the CS₂ method for unsymmetrical thioureas, the intermediate isothiocyanate may react with the starting amine. | 1. Control Stoichiometry: Carefully control the molar ratios of the reactants.2. Use a Two-Step, One-Pot Approach: Ensure the first amine and CS₂ have fully reacted to form the dithiocarbamate before adding the second amine. |
Data Presentation: Method Comparison
The following tables summarize the significant improvements in reaction time and yield offered by alternative energy sources compared to conventional heating for thiourea synthesis.
Table 1: Conventional Heating (Reflux) vs. Microwave Irradiation
| Compound | Method | Reaction Time | Yield (%) | Reference |
| 1-(naphthalene-1-yl)-3-(o-tolyl)thiourea | Reflux | 6 hours | 82% | [3] |
| Microwave | 5 minutes | 89% | [3] | |
| 1-(naphthalene-1-yl)-3-(m-tolyl)thiourea | Reflux | 6 hours | 31% | [3] |
| Microwave | 5 minutes | 82% | [3] | |
| Bis-Thiourea Derivative | Reflux | 24 hours | 44% | [4] |
| Microwave | 10 minutes | 73% | [4] |
Table 2: Solution-Based Synthesis vs. Mechanochemistry (Ball Milling)
| Reactants | Method | Reaction Time | Yield (%) | Reference |
| 4-Bromoaniline + Phenyl Isothiocyanate | Solution (CH₂Cl₂) | 2 hours | 95% | [1] |
| Ball Milling | 10 minutes | 100% | [1] | |
| 4-Chloroaniline + Phenyl Isothiocyanate | Solution (CH₂Cl₂) | 2 hours | 96% | [1] |
| Ball Milling | 10 minutes | 100% | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N,N'-Disubstituted Thiourea
This protocol is adapted for sterically hindered substrates where conventional heating is slow.
-
Reactant Preparation: In a dedicated microwave reaction vial, combine the sterically hindered amine (1.0 mmol, 1.0 eq.) and the isothiocyanate (1.0 mmol, 1.0 eq.).
-
Solvent Addition: Add a suitable high-boiling point solvent (e.g., DMF, DMSO, or ethanol, 2-3 mL). For some reactions, solvent-free conditions may also be effective.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 5-15 minutes.[3][4] The reaction should be monitored for pressure changes.
-
Work-up: After cooling the vial to room temperature, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N,N'-disubstituted thiourea.
Protocol 2: Mechanochemical Synthesis via Ball Milling
This solvent-free protocol is highly efficient for overcoming steric hindrance.
-
Loading the Mill Jar: Place the sterically hindered amine (1.0 mmol, 1.0 eq.), the isothiocyanate (1.0 mmol, 1.0 eq.), and one stainless steel ball (e.g., 12 mm diameter) into a stainless steel milling jar.
-
Milling: Secure the jar in a planetary or mixer ball mill. Mill the solid mixture at a frequency of 20-30 Hz for 10-20 minutes.[1]
-
Extraction: After milling, open the jar in a fume hood. Add a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) to dissolve the product.
-
Purification: Remove the milling ball. The resulting solution often contains the product in high purity and can be used directly after filtering off any insoluble starting material. If necessary, the solvent can be evaporated and the solid product recrystallized.
Protocol 3: Synthesis from a Hindered Amine and Carbon Disulfide (CS₂)
This protocol is an alternative for producing unsymmetrical thioureas when the direct isothiocyanate reaction fails.[2]
-
Dithiocarbamate Formation: Dissolve the first amine (amine A, 1.0 eq.) in an aqueous or alcoholic solution of a base (e.g., NaOH). Cool the mixture in an ice bath.
-
CS₂ Addition: Add carbon disulfide (CS₂, 1.0-1.2 eq.) dropwise to the cooled solution while stirring vigorously. Allow the mixture to stir at room temperature for 1-3 hours to form the dithiocarbamate salt.
-
Second Amine Addition: Add the second, sterically hindered amine (amine B, 1.0 eq.) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 3-12 hours, monitoring the reaction progress by TLC.[2]
-
Work-up and Purification: After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude thiourea. Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization.
Visualizations
References
Technical Support Center: Managing Stability and Degradation of Isothiocyanate Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiocyanate precursors, primarily glucosinolates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of isothiocyanate precursor (glucosinolate) degradation?
A1: Glucosinolate degradation is primarily initiated by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant tissue.[1][2] Upon tissue damage (e.g., chopping, crushing, or insect feeding), myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis into various products, including isothiocyanates (ITCs).[1][2][3] Other factors that can lead to degradation include thermal stress, extreme pH conditions, and the presence of certain metal ions like iron(II).[3][4][5]
Q2: My experimental results show lower than expected isothiocyanate yields. What could be the issue?
A2: Lower than expected ITC yields can stem from several factors:
-
Myrosinase Inactivation: High temperatures during extraction or processing can denature myrosinase, preventing the conversion of glucosinolates to ITCs.[6]
-
Alternative Degradation Pathways: Depending on the conditions, glucosinolate hydrolysis can yield nitriles, thiocyanates, or epithionitriles instead of isothiocyanates.[1][3] The presence of epithiospecifier proteins (ESPs) can favor nitrile formation.[7]
-
Isothiocyanate Instability: ITCs themselves are reactive compounds and can be unstable in aqueous solutions, especially at neutral or slightly basic pH and elevated temperatures.[8][9] They can degrade or react with other components in your experimental system.[8]
-
Improper Storage: Samples should be stored under conditions that minimize enzymatic activity and chemical degradation. Freeze-drying and storage at -80°C is recommended for plant materials to prevent myrosinase activation.[5]
Q3: How does pH affect the stability and conversion of glucosinolates?
A3: pH plays a critical role in both the enzymatic hydrolysis of glucosinolates and the subsequent stability of the resulting isothiocyanates. Myrosinase activity is optimal at a neutral pH, leading to a higher yield of ITCs.[5] Under acidic conditions (low pH), the formation of nitriles is favored over isothiocyanates.[5] Conversely, isothiocyanates can be unstable in neutral to basic aqueous solutions.[8]
Q4: What is the impact of temperature on glucosinolate and isothiocyanate stability?
A4: Temperature significantly influences both the enzymatic conversion of glucosinolates and the stability of isothiocyanates. While moderate heating can enhance myrosinase activity (optimal temperatures can vary, e.g., 30-50°C for broccoli and Brussels sprouts), excessive heat will denature the enzyme, halting ITC formation.[5] High temperatures can also directly lead to the thermal degradation of glucosinolates and the resulting isothiocyanates.[4][6] For instance, studies have shown significant degradation of the glucosinolate sinigrin at 130°C.[4]
Troubleshooting Guides
Issue 1: Low or No Detectable Isothiocyanates After Extraction
| Possible Cause | Troubleshooting Step | Rationale |
| Myrosinase Inactivation | Optimize extraction temperature. Perform extractions at room temperature or slightly elevated temperatures (e.g., 37°C) to ensure optimal myrosinase activity. Avoid high temperatures. | Myrosinase is an enzyme with an optimal temperature range for activity; excessive heat will cause denaturation.[5] |
| Incorrect pH | Adjust the pH of your extraction buffer to be near neutral (pH 6.0-7.0). | Myrosinase exhibits maximum activity at a neutral pH, favoring the formation of isothiocyanates.[5] |
| Presence of Inhibitors | Consider adding co-factors like ascorbic acid, which can promote isothiocyanate formation. | Certain compounds can influence the enzymatic hydrolysis pathway. |
| Degradation of Isothiocyanates | Minimize the time between extraction and analysis. Store extracts at low temperatures and under an inert atmosphere if possible. | Isothiocyanates are reactive and can degrade over time, especially in aqueous solutions.[8] |
| Alternative Hydrolysis Products | Analyze for the presence of nitriles or thiocyanates, which may have formed instead of isothiocyanates. | The presence of certain proteins or acidic conditions can shift the degradation pathway away from isothiocyanate production.[5][7] |
Issue 2: Inconsistent Results Between Experimental Batches
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in Starting Material | Standardize the source, age, and storage conditions of your plant material. | The concentration of glucosinolates can vary significantly depending on the plant's genetics, growing conditions, and post-harvest handling.[1] |
| Inconsistent Extraction Procedure | Ensure all extraction parameters (e.g., time, temperature, pH, solvent-to-sample ratio) are kept constant across all experiments. | Minor variations in the extraction protocol can lead to significant differences in isothiocyanate yield. |
| Sample Processing Variation | Standardize the method of tissue disruption (e.g., grinding, homogenization) to ensure consistent myrosinase activation. | The degree of tissue damage directly impacts the extent of the enzymatic reaction between glucosinolates and myrosinase.[1] |
| Analytical Method Variability | Calibrate analytical instruments regularly and use internal standards to account for variations in instrument performance. | Consistent and accurate quantification is crucial for reliable results. |
Data Presentation
Table 1: Thermal Degradation of Sinigrin (Allyl-Glucosinolate)
| Condition | Temperature (°C) | Time (h) | Sinigrin Degraded (%) | Main Breakdown Products | Reference |
| Aqueous (pH 5.3) | 130 | 1 | 15 | Isothiocyanates, Nitriles | [4] |
| Aqueous (pH 8.0) | 100 | 1 | - | Isothiocyanates, Nitriles | [4] |
| Dry | 130 | 1 | - | desulfo-Sinigrin, Nitriles | [4] |
Data summarized from a study on the thermally induced degradation of sinigrin.[4]
Table 2: Decomposition Half-lives (Dt1/2) of Isothiocyanate-Thiol Conjugates at pH 7.4 and 37°C
| Isothiocyanate | Cysteine Conjugate (Dt1/2) | Glutathione Conjugate (Dt1/2) | N-acetyl-L-cysteine Conjugate (Dt1/2) | Reference |
| Benzyl isothiocyanate (BITC) | Shorter | Intermediate | Longer | [10] |
| Phenethyl isothiocyanate (PEITC) | Shorter | Intermediate | Longer | [10] |
| 6-phenylhexyl isothiocyanate (PHITC) | Shorter | Intermediate | Longer | [10] |
| Sulforaphane (SFN) | Shorter | Intermediate | Longer | [10] |
This table illustrates the relative stability of different isothiocyanate conjugates, with cysteine conjugates being the least stable and N-acetyl-L-cysteine conjugates being the most stable.[10]
Experimental Protocols
Protocol 1: General Procedure for Extraction and Analysis of Isothiocyanates
This protocol outlines a general method for the extraction and subsequent analysis of isothiocyanates from plant material.
1. Sample Preparation:
- Freeze-dry fresh plant material to inactivate myrosinase and prevent enzymatic degradation during storage.[5]
- Store the freeze-dried material at -80°C until use.[5]
- Grind the freeze-dried tissue into a fine powder immediately before extraction.
2. Enzymatic Hydrolysis:
- Suspend the powdered plant material in a neutral pH buffer (e.g., phosphate buffer, pH 7.0).
- Incubate the suspension at a controlled temperature (e.g., 37°C) to allow for the enzymatic conversion of glucosinolates to isothiocyanates by endogenous myrosinase. The optimal time for this step may need to be determined empirically.
3. Extraction of Isothiocyanates:
- Following incubation, extract the isothiocyanates from the aqueous suspension using an organic solvent such as dichloromethane or ethyl acetate.[5]
- Perform the liquid-liquid extraction multiple times to ensure complete recovery.
- Combine the organic phases and dry over an anhydrous salt (e.g., sodium sulfate).
4. Quantification:
- Analyze the extracted isothiocyanates using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
- For HPLC analysis of some isothiocyanates like sulforaphane that lack a strong UV chromophore, derivatization may be necessary.[7] A common derivatization agent is N-acetyl-L-cysteine (NAC).[7]
- A spectrophotometric method based on the reaction with 1,2-benzenedithiol can be used for the determination of total isothiocyanate content.[7][11]
Protocol 2: Stability Testing of Isothiocyanates in Aqueous Media
This protocol is adapted from a study on the stability of isothiocyanates in various aqueous solutions.[8]
1. Preparation of Isothiocyanate Solutions:
- Prepare stock solutions of the isothiocyanates of interest in a suitable organic solvent (e.g., ethanol).
- Add a known amount of the stock solution to the desired aqueous medium (e.g., nutrient broth, buffered solutions at a specific pH) to achieve the final target concentration.
2. Incubation:
- Incubate the samples at a controlled temperature (e.g., 37°C) under anaerobic or aerobic conditions, depending on the experimental requirements.
- At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the sample for analysis.
3. Sample Analysis:
- Immediately extract the isothiocyanates from the aqueous aliquot using an appropriate organic solvent.
- Analyze the concentration of the remaining isothiocyanate in the extract using a validated analytical method (e.g., GC-MS).
4. Data Analysis:
- Plot the concentration of the isothiocyanate as a function of time.
- Determine the degradation rate and half-life of the isothiocyanate under the tested conditions.
Visualizations
Caption: Glucosinolate enzymatic degradation pathway.
Caption: Experimental workflow for isothiocyanate quantification.
Caption: Troubleshooting logic for low isothiocyanate yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. Decomposition rates of isothiocyanate conjugates determine their activity as inhibitors of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of Thiourea Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of thiourea derivatives using column chromatography. Find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system (mobile phase) for purifying my thiourea derivative?
A1: The selection of a suitable solvent system is critical for successful separation. The process should begin with Thin Layer Chromatography (TLC) analysis of your crude mixture using various solvent combinations.[1][2] A good starting point for many thiourea derivatives are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[3] The ideal solvent system should provide a retention factor (Rf) value between 0.25 and 0.35 for the desired compound on the TLC plate, as this typically translates to good separation on a column.[2] If your compound is highly polar, you may need to use more polar solvent systems, such as methanol in dichloromethane.[3]
Q2: What is the best stationary phase for purifying thiourea derivatives?
A2: Silica gel (SiO₂) is the most commonly used stationary phase for the column chromatography of thiourea derivatives due to its versatility and wide range of applications.[4] However, some thiourea derivatives can be sensitive to the acidic nature of silica gel and may streak or decompose.[5] In such cases, you can use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent, typically 0.1-2.0%) or consider alternative stationary phases like alumina (which is available in neutral, acidic, or basic forms) or florisil.[5][6] For very polar thiourea derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase might be a suitable option.[7][8]
Q3: My thiourea derivative is a basic compound and shows significant tailing (streaking) on the column. How can I prevent this?
A3: Tailing of basic compounds like many thiourea derivatives on silica gel is a common issue. It is often caused by strong interactions between the basic analyte and acidic silanol groups on the silica surface.[9][10] To mitigate this, you can add a small amount of a competing base, such as triethylamine or pyridine (around 0.1-1%), to your mobile phase.[6][11] This additive will occupy the acidic sites on the silica, reducing their interaction with your compound and resulting in more symmetrical peaks.[9]
Q4: I suspect my thiourea derivative is decomposing on the silica gel column. How can I confirm this and what can I do?
A4: To check for stability on silica gel, you can perform a simple 2D TLC experiment.[5] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[5] If decomposition is confirmed, you should avoid silica gel. Consider using a less acidic stationary phase like neutral alumina or florisil.[5] Alternatively, you can try to deactivate the silica gel by adding a base to your eluent as described in Q3.
Q5: My thiourea derivative has poor solubility in the chosen eluent. How can I load it onto the column?
A5: If your compound is not soluble in the mobile phase, you can use a "dry loading" technique.[12][13] Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to this solution and then evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[12] This powder can then be carefully added to the top of your packed column.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compounds | - Inappropriate solvent system (too polar or not polar enough).- Column was poorly packed.- Too much sample was loaded onto the column. | - Optimize the solvent system using TLC to achieve a greater difference in Rf values between your desired compound and impurities.[2]- Ensure the column is packed uniformly without any air bubbles or channels.[4]- Reduce the amount of crude material loaded onto the column. |
| Compound Elutes Too Quickly (at the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., use 5% ethyl acetate in hexanes instead of 10%).[6] |
| Compound Does Not Elute from the Column | - The mobile phase is not polar enough.- The compound has decomposed on the column.[5]- The compound has precipitated on the column.[13] | - Gradually increase the polarity of the mobile phase (gradient elution).[5]- Test for compound stability on silica gel. If it is unstable, switch to a different stationary phase like neutral alumina.[5]- Use a stronger solvent to dissolve the sample for loading or consider dry loading. A co-solvent can also be added to the mobile phase to improve solubility.[13] |
| Streaking or Tailing of Spots/Peaks | - Strong interaction between a polar/basic compound and the stationary phase.- The sample is overloaded on the column.- Co-elution of an impurity. | - For basic thiourea derivatives, add a small amount of triethylamine or pyridine (0.1-1%) to the eluent.[11]- For acidic compounds, add a small amount of acetic or formic acid (0.1-1%).[6]- Reduce the amount of sample loaded. |
| Cracks or Channels in the Stationary Phase Bed | - The silica gel was not packed properly or has run dry. | - Ensure the column is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase.[4] |
| Colored Impurities Co-elute with the Product | - Impurities have similar polarity to the desired compound. | - Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.- If recrystallization is a subsequent step, colored impurities can sometimes be removed with activated charcoal.[14] |
Experimental Protocols
Protocol: Flash Column Chromatography of a Thiourea Derivative
This protocol outlines a general procedure for purifying a thiourea derivative using flash column chromatography with silica gel.
1. Preparation and Solvent System Selection:
-
Analyze the crude reaction mixture using TLC with various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).
-
Select a solvent system that gives an Rf value of approximately 0.25-0.35 for the target compound and good separation from impurities.[2]
2. Column Packing (Wet Slurry Method):
-
Select a column of appropriate size for the amount of material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase. The consistency should be pourable but not too dilute.
-
Pour the slurry into the column in one continuous motion. Use a funnel to aid in this process.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[4]
-
Open the stopcock at the bottom of the column to drain some of the solvent, allowing the silica gel to settle. Add more mobile phase as needed, ensuring the solvent level never drops below the top of the silica bed.
-
Once the silica has settled, add a protective layer of sand on top.
3. Sample Loading:
-
Wet Loading: Dissolve the crude thiourea derivative in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.[12] Using a pipette, carefully add the sample solution to the top of the silica gel, allowing it to absorb into the stationary phase.
-
Dry Loading: If the compound is not soluble in the mobile phase, dissolve it in a strong solvent, add silica gel, and evaporate to a dry powder. Carefully add this powder to the top of the column.[12]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.[11]
-
Begin collecting fractions in test tubes immediately.[15]
-
Monitor the progress of the separation by analyzing the collected fractions using TLC.
-
Once the desired compound has fully eluted, you can increase the solvent polarity to flush out any remaining highly polar impurities.
5. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified thiourea derivative.
Visualizations
Caption: Workflow for purifying thiourea derivatives via column chromatography.
Caption: Decision tree for troubleshooting common column chromatography issues.
Caption: Logical workflow for selecting a solvent system using TLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. Chromatography [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. hplc of thiourea - Chromatography Forum [chromforum.org]
- 8. Silica modified with a thiourea derivative as a new stationary phase for hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. Purification [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Addressing Poor Solubility of Fluorophenyl Thiourea Compounds
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols to overcome the solubility challenges associated with fluorophenyl thiourea compounds.
Frequently Asked Questions (FAQs)
Q1: Why are fluorophenyl thiourea compounds often poorly soluble in aqueous media?
Fluorophenyl thiourea derivatives frequently exhibit poor aqueous solubility due to a combination of factors. Their molecular structure often includes lipophilic (hydrophobic) aryl rings and a thiourea moiety that can participate in strong intermolecular hydrogen bonding.[1] This leads to high crystal lattice energy, making it difficult for water molecules to solvate the compound. The presence of fluorine atoms can further increase lipophilicity, contributing to low water solubility.
Q2: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for early-stage experiments?
-
Kinetic Solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration before it precipitates.[2][3] This measurement is rapid, high-throughput, and reflects the conditions often found in in vitro biological assays.[4][5]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent after it has reached equilibrium (typically after 24 hours or more of shaking).[3][5] This value is more relevant for later-stage development, such as formulation for oral dosage forms.
For initial high-throughput screening and most in vitro bioassays, kinetic solubility is the more practical and commonly used measurement.[2][5]
Q3: What is the first and most common step to solubilize a compound for an in vitro assay?
The standard initial approach is to prepare a concentrated stock solution in an organic solvent, most commonly dimethyl sulfoxide (DMSO).[4][5][6] This stock is then diluted into the aqueous assay buffer, ensuring the final DMSO concentration is low enough (typically <1%, often <0.5%) to avoid affecting the biological system.
Q4: What are the main categories of formulation strategies to enhance the solubility of poorly soluble compounds?
There are several advanced strategies that can be employed when simple co-solvents are insufficient.[7] These can be broadly categorized into:
-
Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) increase the surface area-to-volume ratio, which can improve the dissolution rate.[8][9][10][11]
-
Amorphous Formulations: Converting the crystalline form of the drug to a higher-energy amorphous state, often stabilized in a polymer matrix (solid dispersions), can significantly enhance solubility.[12][13][14]
-
Lipid-Based Formulations: Incorporating the compound into lipid vehicles like oils and surfactants can create systems such as self-emulsifying drug delivery systems (SEDDS) that improve solubilization in the gastrointestinal tract.[8][12][15][16]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.[8][17]
Troubleshooting Guide
Q1: My compound precipitates immediately when I add my DMSO stock to the aqueous assay buffer. What should I do?
This is a classic sign of poor kinetic solubility. Here is a step-by-step approach to troubleshoot this issue.
dot
Caption: Troubleshooting workflow for compound precipitation.
Q2: I've tried co-solvents and surfactants, but I still can't reach my target concentration. What are the next steps?
When basic excipients are insufficient, you must move to more advanced formulation strategies that significantly alter the physicochemical properties of the compound.
| Strategy | Description | Advantages | Disadvantages |
| Amorphous Solid Dispersion | The compound is molecularly dispersed in a hydrophilic polymer carrier in an amorphous (non-crystalline) state.[13][17] | High drug loading possible; significant solubility enhancement.[13] | Can be physically unstable (recrystallization); requires specialized equipment (e.g., spray dryer). |
| Lipid-Based Systems (e.g., SEDDS) | The compound is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion upon contact with aqueous media.[15][18] | Enhances both solubility and potentially permeability; mimics natural lipid absorption pathways.[8][16] | Potential for drug precipitation upon dilution; can be complex to formulate. |
| Complexation with Cyclodextrins | The hydrophobic compound (guest) is encapsulated within the hydrophobic cavity of a cyclodextrin molecule (host).[8][19] | Increases apparent water solubility; can protect the drug from degradation.[17] | Limited by 1:1 stoichiometry; high concentrations of cyclodextrin may be required and can cause toxicity.[20] |
| Nanosuspension | The particle size of the crystalline drug is reduced to the nanometer range (<1000 nm) and stabilized with surfactants or polymers.[9][10] | Increases dissolution velocity due to massive surface area increase; applicable to many compounds.[10][21] | Prone to instability (particle growth); requires high-energy milling or homogenization equipment.[22] |
Q3: How do surfactants like Tween® 80 actually work to solubilize my compound?
Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In an aqueous solution above a certain concentration (the critical micelle concentration), they spontaneously self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a lipid-like microenvironment. Your poorly soluble, lipophilic fluorophenyl thiourea compound can then partition into this hydrophobic core, effectively being shielded from the water. This encapsulation increases the overall solubility of the compound in the bulk aqueous phase.[8][23]
dot
Caption: Surfactant micelle encapsulating a hydrophobic drug.
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol outlines a common method to rapidly assess the kinetic solubility of compounds.[2][4]
Objective: To determine the apparent solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer.
Materials:
-
Test compound(s) dissolved in 100% DMSO (e.g., at 10 mM).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
96-well microtiter plates (clear, flat-bottom for UV analysis).
-
Multichannel pipette or automated liquid handler.
-
Plate shaker.
-
Plate reader (UV-Vis spectrophotometer or nephelometer).[4]
dot
Caption: Experimental workflow for a kinetic solubility assay.
Procedure:
-
Preparation: Prepare a 10 mM stock solution of the fluorophenyl thiourea compound in 100% DMSO.[4][6]
-
Plating: Using a multichannel pipette, add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 1.5 to 2 hours.[4][5]
-
Separation (for UV/LC-MS analysis): After incubation, separate the undissolved precipitate. This can be done by either centrifuging the plate to pellet the solid or by filtering the solution through a filter plate.[4][6]
-
Quantification: Carefully transfer the supernatant to a new, clean UV-transparent plate. Measure the absorbance at the compound's maximum absorbance wavelength (λmax).
-
Data Analysis: Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of Acetonitrile:Water or a similar solvent system where the compound is fully soluble.[6] The resulting concentration is the kinetic solubility.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a lab-scale method to create an amorphous solid dispersion, a common strategy for significantly enhancing solubility.[17]
Objective: To disperse the fluorophenyl thiourea compound molecularly within a hydrophilic polymer matrix.
Materials:
-
Fluorophenyl thiourea compound.
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP K30), Soluplus®).
-
Volatile organic solvent capable of dissolving both the compound and the polymer (e.g., methanol, acetone, or a mixture).[24]
-
Round-bottom flask.
-
Rotary evaporator (Rotovap).
-
Vacuum oven.
Procedure:
-
Dissolution: Determine the desired drug-to-polymer ratio (e.g., 1:4 by weight). Dissolve both the fluorophenyl thiourea compound and the polymer (e.g., PVP) completely in a suitable volume of the organic solvent in a round-bottom flask. Gentle warming or sonication may be required.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The water bath temperature should be kept as low as possible to minimize thermal stress on the compound.
-
Drying: Continue evaporation until a thin, clear film or solid mass is formed on the inside of the flask.
-
Final Vacuum Drying: Scrape the solid material from the flask and place it in a vacuum oven. Dry for 24-48 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
Characterization: The resulting solid material should be a fine powder. It is crucial to confirm its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
Solubility Testing: The solubility of the resulting solid dispersion powder can now be tested and compared to the original crystalline compound using the kinetic solubility assay described above. A significant increase in aqueous solubility is expected.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. journal.appconnect.in [journal.appconnect.in]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation [formulationbio.com]
- 14. tabletingtechnology.com [tabletingtechnology.com]
- 15. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 19. ijmsdr.org [ijmsdr.org]
- 20. pharmtech.com [pharmtech.com]
- 21. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 24. US6572893B2 - Systems and processes for spray drying hydrophobic drugs with hydrophilic excipients - Google Patents [patents.google.com]
minimizing byproduct formation when using carbon disulfide in synthesis
Technical Support Center: Carbon Disulfide Synthesis
Welcome to the Technical Support Center for Carbon Disulfide (CS₂) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and minimize byproduct formation during chemical synthesis involving carbon disulfide.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of compounds synthesized using carbon disulfide?
A1: Carbon disulfide is a versatile C1 building block primarily used for synthesizing organosulfur compounds. The most common applications include the formation of dithiocarbamates from primary or secondary amines and xanthates from alcohols.[1][2][3] These intermediates are crucial in various fields, including rubber vulcanization, flotation agents for mineral processing, and as precursors for pharmaceuticals and pesticides.[1][3]
Q2: What is the primary mechanism of reaction between CS₂ and nucleophiles like amines or alcohols?
A2: The carbon atom in carbon disulfide (S=C=S) is electrophilic and readily attacked by nucleophiles.[2]
-
With amines: A primary or secondary amine acts as a nucleophile, attacking the carbon of CS₂ to form a dithiocarbamic acid or its salt.[1][4][5] The reaction with two equivalents of an amine yields an ammonium dithiocarbamate salt.[1][6]
-
With alcohols: In the presence of a strong base (like NaOH or NaH), an alcohol is deprotonated to form a more potent nucleophile, the alkoxide ion. This ion then attacks the CS₂ to form a xanthate salt.[1][7]
Q3: Why is byproduct formation a common issue in CS₂ reactions?
A3: Byproduct formation often arises from the high reactivity of CS₂ and the stability of the intermediates and products. Common issues include:
-
Side reactions of CS₂: CS₂ can react with excess base or other reagents present in the mixture. For instance, in the presence of hydroxide, it can form trithiocarbonates and carbonates.[8]
-
Decomposition of intermediates: Dithiocarbamic acids derived from primary amines can be unstable and decompose, especially under acidic conditions or upon heating, to form isothiocyanates (R-N=C=S) and hydrogen sulfide (H₂S).[4][5]
-
Oxidation: Dithiocarbamates can be oxidized to form thiuram disulfides.[5][6] This is a particular issue with dithiocarbamates derived from primary amines, which have poor stability.[6]
Troubleshooting Guides
This section addresses specific problems you may encounter during your synthesis.
Issue 1: Low Yield of Target Product (Dithiocarbamate/Xanthate)
Symptoms:
-
Lower than expected isolated yield.
-
Presence of multiple spots on TLC analysis.
-
Formation of an unpleasant odor (potentially H₂S).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Decomposition of Product/Intermediate | Control Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C), especially during the addition of CS₂.[3] | The initial reaction is often exothermic, and excess heat can promote decomposition pathways, such as the conversion of primary dithiocarbamic acids to isothiocyanates.[4] |
| Incorrect Stoichiometry | Verify Reagent Ratios: Ensure correct molar ratios. For dithiocarbamates, a 2:1 ratio of amine to CS₂ is often used to form the stable ammonium salt.[1][6] For xanthates, ensure at least one equivalent of base is used to form the alkoxide. | Incorrect stoichiometry can leave unreacted starting materials or lead to side reactions with excess reagents. |
| Presence of Water/Moisture | Use Anhydrous Conditions: Dry solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Water can compete as a nucleophile (especially in the presence of a base) or promote hydrolytic side reactions. |
| Insufficient Mixing | Ensure Vigorous Stirring: CS₂ is denser than many organic solvents and can settle at the bottom of the reaction vessel. Ensure the mixture is homogenous. | Poor mixing leads to localized high concentrations of reagents, promoting side reactions and incomplete conversion. |
Issue 2: Formation of Trithiocarbonate Byproduct
Symptoms:
-
Yellow or orange discoloration of the reaction mixture.
-
Difficult purification of the desired product.
-
Presence of characteristic signals in NMR/MS corresponding to CS₃²⁻.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Reaction of CS₂ with Excess Base | Slow Addition of CS₂: Add carbon disulfide dropwise to the solution of the nucleophile (amine/alcohol) and base. | This ensures that the CS₂ reacts preferentially with the primary nucleophile rather than accumulating and reacting with the hydroxide or alkoxide base to form trithiocarbonate ([CS₃]²⁻).[1][8] |
| Incorrect Order of Addition | Add CS₂ Last: The generally accepted method is to first mix the amine/alcohol and the base, and then add CS₂ to this mixture.[3] | Pre-mixing the nucleophile and base allows for the immediate reaction of CS₂ as it is introduced, minimizing its direct reaction with the base. |
| High Base Concentration | Use Stoichiometric Base: Avoid a large excess of strong base (e.g., NaOH, KOH). | A high concentration of hydroxide ions increases the rate of the competing reaction to form trithiocarbonate.[8] |
Issue 3: Isothiocyanate and Thiourea Formation (from Primary Amines)
Symptoms:
-
Product mixture contains isothiocyanate (R-N=C=S) or a symmetrically substituted thiourea (R-NH-C(S)-NH-R).
-
Strong, pungent odor of isothiocyanate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Explanation |
| Decomposition of Dithiocarbamic Acid | Maintain Basic pH: Ensure the reaction medium remains basic throughout the process. The presence of a base helps to keep the dithiocarbamate in its more stable salt form.[3] | The dithiocarbamic acid intermediate formed from a primary amine is unstable and can eliminate H₂S to yield an isothiocyanate.[4][5] |
| Reaction of Isothiocyanate with Amine | Control Stoichiometry & Temperature: Use a 1:1 ratio of primary amine to CS₂ if the isothiocyanate is the desired product. If the dithiocarbamate is desired, use a 2:1 amine:CS₂ ratio and low temperature to form the stable salt and prevent subsequent reactions. | If isothiocyanate is formed as a byproduct, it can react with another molecule of the primary amine starting material to form a thiourea.[4] |
Experimental Protocols
Protocol 1: Synthesis of Sodium Diethyldithiocarbamate
This protocol outlines the general synthesis of a stable dithiocarbamate from a secondary amine.
Materials:
-
Diethylamine (R₂NH)
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Ethanol or Water (Solvent)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add diethylamine (1.0 eq) to the cooled basic solution while stirring.
-
To this mixture, add carbon disulfide (1.0 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
The product, sodium diethyldithiocarbamate, will often precipitate from the solution. It can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum.
This is a generalized procedure and may require optimization for specific substrates.
Visualized Workflows and Mechanisms
General Reaction Pathway and Byproduct Formation
The following diagram illustrates the central reaction pathways for dithiocarbamate synthesis and the key diversion points that lead to common byproducts.
Caption: Reaction pathways in dithiocarbamate synthesis.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues during synthesis with CS₂.
Caption: Troubleshooting decision tree for CS₂ reactions.
References
- 1. Carbon disulfide - Wikipedia [en.wikipedia.org]
- 2. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 6. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. New Eco-Friendly Xanthate-Based Flotation Agents [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (2,5-Difluorophenyl)thiourea for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. (2,5-Difluorophenyl)thiourea, a valuable building block in medicinal chemistry and materials science, can be synthesized through several methods. This guide provides a comparative analysis of the primary synthetic routes, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method for your research needs.
The synthesis of this compound primarily revolves around the formation of the thiourea moiety from 2,5-difluoroaniline. The choice of the thiocarbonyl source is the main differentiating factor among the common methods. This comparison focuses on three prominent approaches: the reaction with an in situ generated acyl isothiocyanate, direct reaction with an isothiocyanate, and a one-pot reaction involving carbon disulfide.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound is often guided by factors such as the availability and toxicity of starting materials, desired purity, reaction scalability, and overall yield. The following table summarizes the key quantitative data associated with each method, based on literature precedents for analogous compounds.
| Synthesis Method | Starting Materials | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Method 1: In situ Acyl Isothiocyanate | 2,5-Difluoroaniline, Benzoyl Chloride | Ammonium Thiocyanate | Reflux in Acetone, ~4 hours | Good to Excellent | Avoids handling of potentially toxic isothiocyanates directly.[1] | Two-step, one-pot procedure. |
| Method 2: Direct Isothiocyanate Reaction | 2,5-Difluoroaniline, Ammonium Thiocyanate | Hydrochloric Acid | Reflux in aqueous solution, 3 hours | High | Simple, one-pot reaction with readily available starting materials.[2] | Requires careful handling of corrosive acid. |
| Method 3: Carbon Disulfide Route | 2,5-Difluoroaniline | Carbon Disulfide, Oxidant | Room temperature to mild heating, variable reaction times | Good to Excellent | Readily available and inexpensive starting materials; can be a one-pot process.[3][4][5] | Carbon disulfide is volatile, flammable, and toxic; may require a desulfurizing agent. |
Experimental Protocols
The following are detailed experimental methodologies for the key synthesis routes.
Method 1: Synthesis via In Situ Generated Benzoyl Isothiocyanate
This method involves the initial formation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate, which then reacts with 2,5-difluoroaniline in a one-pot procedure.
Materials:
-
2,5-Difluoroaniline
-
Benzoyl Chloride
-
Ammonium Thiocyanate
-
Acetone (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium thiocyanate (1.0 equivalent) in anhydrous acetone.
-
To this solution, add benzoyl chloride (1.0 equivalent) dropwise at room temperature.
-
Heat the mixture to reflux for 30 minutes to facilitate the formation of benzoyl isothiocyanate.
-
After cooling the reaction mixture to room temperature, add a solution of 2,5-difluoroaniline (1.0 equivalent) in anhydrous acetone.
-
Heat the resulting mixture to reflux for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Method 2: Synthesis via Direct Reaction with Ammonium Thiocyanate
This protocol is a straightforward one-pot method for the synthesis of aryl thioureas from the corresponding aniline.
Materials:
-
2,5-Difluoroaniline
-
Ammonium Thiocyanate
-
Concentrated Hydrochloric Acid
-
Water
Procedure: [2]
-
In a round-bottom flask fitted with a reflux condenser, suspend 2,5-difluoroaniline (1.0 equivalent) and ammonium thiocyanate (1.75 equivalents) in water.
-
Add concentrated hydrochloric acid (sufficient to make the solution acidic).
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and continue stirring overnight to allow for complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with water to remove any unreacted starting materials and salts.
-
Dry the product completely. For further purification, recrystallization from an appropriate solvent system (e.g., acetone/toluene) can be performed.[2]
Method 3: Synthesis Using Carbon Disulfide
This method provides a direct route to symmetrically substituted thioureas, and with modifications, can be adapted for unsymmetrical thioureas. The protocol below is a general procedure for symmetrical thioureas which would be the initial product if only 2,5-difluoroaniline is used.
Materials:
-
2,5-Difluoroaniline
-
Carbon Disulfide
-
An appropriate oxidant (e.g., hydrogen peroxide) or a desulfurizing agent.
-
Solvent (e.g., Dimethylformamide (DMF) or an aqueous medium)
-
In a well-ventilated fume hood, dissolve 2,5-difluoroaniline (2.0 equivalents) in a suitable solvent such as DMF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add carbon disulfide (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature. The reaction time can vary depending on the specific aniline and reaction conditions.
-
An oxidizing agent or a desulfurizing agent may be required to facilitate the formation of the thiourea.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude this compound by recrystallization.
Synthesis and Analysis Workflow
The general workflow for the synthesis and characterization of this compound can be visualized as a series of sequential steps, from the selection of starting materials to the final analysis of the purified product.
Caption: General workflow for the synthesis and analysis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic strategies. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and safety considerations. The in situ acyl isothiocyanate method offers a good balance of yield and safety by avoiding the direct handling of volatile and toxic isothiocyanates. The direct reaction with ammonium thiocyanate is a simpler and often high-yielding alternative, though it involves the use of a strong acid. The carbon disulfide route is attractive due to the low cost of starting materials but requires careful management of a hazardous reagent. For laboratory-scale synthesis, the in situ acyl isothiocyanate method and the direct reaction with ammonium thiocyanate are often preferred for their reliability and relatively straightforward procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-(2,4-Difluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Difluorophenyl Thiourea Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Difluorophenyl thiourea scaffolds have emerged as a promising class of compounds exhibiting a wide range of biological activities. This guide provides an objective comparison of the bioactivity of various difluorophenyl thiourea isomers, supported by experimental data, to inform further research and drug development endeavors.
Anticancer Activity: A Tale of Isomeric Position
The substitution pattern of fluorine atoms on the phenyl ring of thiourea derivatives significantly influences their cytotoxic effects against cancer cell lines. While a direct comparative study of all difluorophenyl thiourea isomers is not extensively documented in a single report, data from various studies on fluorinated thiourea derivatives underscore the critical role of isomerism in their anticancer potential.
A study on a series of 3-(trifluoromethyl)phenylthiourea analogues revealed that the placement of halogen substituents is a key determinant of cytotoxicity. Among the tested compounds, those with a halogen in the para-position of the terminal phenyl ring demonstrated the most pronounced cytotoxic effects. Notably, a 3-chloro-4-fluorophenylthiourea derivative was identified as one of the most outstanding cytotoxic agents against the SW620 metastatic colon cancer cell line.
Furthermore, a quantitative structure-activity relationship (QSAR) study on bis-thiourea derivatives indicated that meta-substituted isomers were generally more active than their para-counterparts. This research also highlighted that fluoro-containing derivatives were among the most promising anticancer agents. For instance, meta-bis-thiourea compounds with trifluoromethyl groups displayed potent cytotoxic effects against several cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 µM) of Fluorinated Thiourea Derivatives against Various Cancer Cell Lines
| Compound/Isomer | SW480 (Colon) | SW620 (Colon) | K-562 (Leukemia) | Note |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 9.0 | 1.5 | 6.3 | Dihalo-substituted for reference.[1] |
| 3-chloro-4-fluorophenylthiourea derivative | - | 9.4 ± 1.85 | - | Demonstrates the effect of para-fluoro substitution. |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Enzyme Inhibition: Targeting Key Biological Pathways
Difluorophenyl thiourea derivatives have shown significant potential as inhibitors of various enzymes implicated in disease. The isomeric substitution pattern of the difluoro groups plays a crucial role in the inhibitory potency and selectivity.
One study investigating the effect of fluorophenylthiourea derivatives on glutathione-dependent enzymes found that 1-(2,6-difluorophenyl)thiourea exhibited the most potent inhibitory effect on both glutathione reductase (GR) and glutathione S-transferase (GST).[2] Unfortunately, a direct comparison with other difluorophenyl isomers was not provided in this study.
In the context of diabetes management, fluorophenyl thiourea derivatives have been evaluated for their inhibitory effects on key carbohydrate-metabolizing enzymes. Research has shown that a 4-fluorophenyl thiourea derivative was a highly potent inhibitor of both α-amylase (IC50: 53.307 nM) and α-glycosidase (IC50: 24.928 nM).[3] While this is a mono-fluoro derivative, it highlights the potential of fluorination at the para position for this specific bioactivity.
Table 2: Comparative Enzyme Inhibition Data for Fluorophenyl Thiourea Derivatives
| Compound/Isomer | Target Enzyme | IC50 / Ki | Note |
| 1-(2,6-difluorophenyl)thiourea | Glutathione Reductase (GR) | Best inhibitor in the series | Comparative data with other isomers not available.[2] |
| 1-(2,6-difluorophenyl)thiourea | Glutathione S-Transferase (GST) | Best inhibitor in the series | Comparative data with other isomers not available.[2] |
| 4-fluorophenyl thiourea | α-Amylase | 53.307 nM | Mono-fluoro derivative for reference.[3] |
| 4-fluorophenyl thiourea | α-Glycosidase | 24.928 nM | Mono-fluoro derivative for reference.[3] |
Antimicrobial Activity: The Influence of Fluorine Placement
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the solubilized crystals.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the difluorophenyl thiourea isomers and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on the α-glucosidase enzyme.
Principle: α-Glucosidase catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The inhibitory activity of a compound is determined by measuring the decrease in the rate of p-nitrophenol formation.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add a solution of α-glucosidase in phosphate buffer.
-
Inhibitor Addition: Add different concentrations of the difluorophenyl thiourea isomers to the wells. A known inhibitor, such as acarbose, is used as a positive control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
-
Incubation: Incubate the plate for a defined time (e.g., 20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the enzyme reaction without the inhibitor and A_sample is the absorbance with the inhibitor. The IC50 value is then determined.
Visualizations
References
validation of (2,5-Difluorophenyl)thiourea as an inhibitor of target enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential of (2,5-Difluorophenyl)thiourea and its analogs as enzyme inhibitors, with a focus on enzymes relevant to diabetes mellitus. While direct experimental validation for this compound is limited in the available scientific literature, this document summarizes the significant inhibitory activities of its closely related difluorophenylthiourea isomers and compares them against other thiourea derivatives and standard enzyme inhibitors.
Comparative Inhibitory Activity
Thiourea derivatives have emerged as a promising class of compounds in the inhibition of key enzymes, particularly those involved in carbohydrate metabolism. The inhibitory potential of these compounds is often attributed to the thiourea functional group, which can engage in various interactions with the enzyme's active site. The substitution pattern on the phenyl ring significantly influences the inhibitory potency.
The following tables summarize the inhibitory concentrations (IC50) of various thiourea derivatives against α-amylase and α-glucosidase, two critical enzymes in the management of postprandial hyperglycemia. For comparison, the activity of acarbose, a widely used antidiabetic drug, is also included.
Table 1: Comparative IC50 Values of Thiourea Derivatives and Acarbose against α-Amylase
| Compound | IC50 (µM) | Reference |
| 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea | Potent Inhibition (Specific IC50 not provided) | [1] |
| 4-fluorophenyl thiourea derivative | 0.053 | [2] |
| Acarbose (Standard) | 10.30 | [3] |
Table 2: Comparative IC50 Values of Thiourea Derivatives and Acarbose against α-Glucosidase
| Compound | IC50 (µM) | Reference |
| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH) | 47.9 | [1][4] |
| 4-fluorophenyl thiourea derivative | 0.025 | [2] |
| Acarbose (Standard) | 9.80 | [3] |
It is important to note that a lower IC50 value indicates a higher inhibitory potency of the compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
In Vitro α-Amylase Inhibition Assay
This assay is performed to determine the α-amylase inhibitory potential of the test compounds.
-
Reagent Preparation:
-
Phosphate buffer (pH 6.8)
-
α-amylase enzyme solution (0.1 U)
-
Starch solution (0.5 mg/mL)
-
Test compounds and Acarbose (positive control) at varying concentrations (e.g., 25, 50, 100 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of starch solution, 10 µL of α-amylase enzyme solution, 40 µL of phosphate buffer, and 10 µL of the test compound or acarbose solution.
-
A blank sample is prepared without the enzyme.
-
The plate is incubated, and the reaction is monitored to determine the extent of starch hydrolysis.
-
-
Data Analysis:
-
The percentage of enzyme inhibition is calculated, and the IC50 value is determined from a dose-response curve.
-
In Vitro α-Glucosidase Inhibition Assay
This assay evaluates the ability of the test compounds to inhibit α-glucosidase activity.
-
Reagent Preparation:
-
Phosphate buffer (pH 6.8)
-
α-glucosidase enzyme solution
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds and Acarbose (positive control) at various concentrations.
-
-
Assay Procedure:
-
The enzyme is pre-incubated with the test compound for a specific duration.
-
The substrate (pNPG) is then added to initiate the reaction.
-
The formation of p-nitrophenol is measured spectrophotometrically at 405 nm.
-
-
Data Analysis:
-
The inhibitory activity is calculated as a percentage, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the conceptual framework of enzyme inhibition by this compound analogs and a typical experimental workflow.
Caption: Mechanism of Action of Difluorophenylthiourea Analogs.
Caption: General Experimental Workflow for IC50 Determination.
References
- 1. courses.edx.org [courses.edx.org]
- 2. Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Quest for Potent Anticancer Agents: A Comparative Look at (2,5-Difluorophenyl)thiourea Analogs
Researchers in oncology and medicinal chemistry are in a continuous search for novel molecules that can selectively target and eliminate cancer cells. Among the myriad of chemical scaffolds explored, thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. This guide delves into the structure-activity relationship (SAR) studies of a specific subset, the (2,5-Difluorophenyl)thiourea analogs, offering a comparative analysis of their performance based on available experimental data.
While a comprehensive, systematic SAR study exclusively focused on a wide array of this compound analogs with varied substitutions and their corresponding anticancer activity is not extensively documented in a single publicly available study, we can synthesize a comparative guide by examining research on closely related fluorinated and substituted phenylthiourea derivatives. This analysis will provide valuable insights for researchers, scientists, and drug development professionals.
Unveiling the Anticancer Potential: A Look at the Data
The anticancer efficacy of thiourea derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower IC50 values are indicative of higher potency.
A study on sulfur-containing thiourea and sulfonamide derivatives provides valuable data on the cytotoxicity of various substituted bis-thiourea analogs against a panel of human cancer cell lines. While not exclusively focused on the 2,5-difluoro substitution, this research offers a glimpse into how different substituents on the phenyl ring influence anticancer activity.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected Substituted Bis-Thiourea Analogs
| Compound ID | Substituent (R) | HuCCA-1 | HepG2 | A549 | MDA-MB-231 | MOLT-3 | T47D |
| 10 | 4-F | 16.59 | 21.67 | 25.17 | 26.21 | 1.20 | 18.73 |
| 13 | 4-CF3 | 14.47 | 1.50 | 16.67 | 15.01 | 10.37 | 20.01 |
| 18 | 4-F (para) | >50 | >50 | >50 | >50 | >50 | >50 |
| 21 | 4-CF3 (para) | >50 | 17.58 | >50 | >50 | 25.01 | >50 |
| 22 | 3,5-diCF3 (para) | 20.01 | 8.81 | 2.49 | 30.95 | 15.11 | 7.10 |
Data sourced from a QSAR study on sulfur-containing thiourea and sulfonamide derivatives.[1][2]
Key Observations from the Data:
-
Influence of Fluorine Substitution: Compound 10 , a meta-substituted bis-thiourea with a 4-fluoro substituent, demonstrated potent activity against the MOLT-3 leukemia cell line (IC50 = 1.20 µM). However, its para-substituted counterpart, compound 18 , was largely inactive across all tested cell lines, highlighting the critical role of substituent positioning.
-
Impact of Trifluoromethyl Group: The presence of a trifluoromethyl (CF3) group, another fluorine-containing substituent, significantly influenced activity. Compound 13 (meta-substituted with 4-CF3) showed high potency against the HepG2 liver cancer cell line (IC50 = 1.50 µM). The para-substituted analog, 21 , retained some activity against HepG2 cells.
-
Effect of Multiple Electron-Withdrawing Groups: Compound 22 , with two trifluoromethyl groups at the 3 and 5 positions of the para-phenyl ring, displayed strong cytotoxicity against the A549 lung cancer cell line (IC50 = 2.49 µM).
These findings underscore that the presence and position of fluorine-containing electron-withdrawing groups on the phenyl ring of thiourea analogs can dramatically impact their anticancer potency and selectivity against different cancer cell lines.
Diving into the "How": Experimental Protocols
To ensure the reproducibility and validity of scientific findings, detailed experimental protocols are paramount. The following is a generalized protocol for the MTT assay, a common colorimetric assay used to assess the in vitro cytotoxic effects of chemical compounds on cancer cell lines.
MTT Assay for In Vitro Cytotoxicity Screening
1. Principle: The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Human cancer cell lines (e.g., HuCCA-1, HepG2, A549, MDA-MB-231, MOLT-3, T47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound analogs and reference drugs (e.g., Doxorubicin, Etoposide) dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
3. Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing only DMSO at the same concentration as in the drug-treated wells) and a negative control (untreated cells) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Potential Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in SAR studies.
Caption: General workflow for the synthesis, screening, and SAR analysis of novel anticancer compounds.
While the precise signaling pathways affected by this compound analogs require specific investigation, many thiourea derivatives are known to exert their anticancer effects by inhibiting key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis. A potential, generalized mechanism could involve the inhibition of protein kinases.
Caption: A potential mechanism of action involving the inhibition of receptor tyrosine kinase signaling.
References
- 1. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor evaluation of a new series of N-substituted-thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Fluorophenyl Thioureas Against Standard Antioxidants
For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is of paramount importance in the development of therapeutics for a myriad of diseases rooted in oxidative stress. This guide provides a comparative overview of the antioxidant efficacy of a series of fluorophenyl thiourea derivatives against well-established standard antioxidants. The data presented herein is a synthesis of findings from recent studies, offering a quantitative comparison to aid in the evaluation of these compounds as potential therapeutic agents.
The antioxidant potential of several fluorophenyl thiourea derivatives has been rigorously evaluated using various in vitro assays. It has been observed that these compounds exhibit notably high antioxidant activity, in some cases surpassing that of standard antioxidants like Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Trolox, α-tocopherol, and ascorbic acid.[1][2] This guide will delve into the specifics of these findings, presenting comparative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Ferric Reducing Antioxidant Power (FRAP), and Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assays.
Comparative Antioxidant Activity: A Tabular Overview
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the antioxidant activity of a compound, with a lower IC50 value indicating greater potency. The following table summarizes the IC50 values for various fluorophenyl thiourea derivatives against standard antioxidants across different assays.
| Compound/Standard | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (TEAC, µM) | CUPRAC (TEAC, µM) |
| Fluorophenyl Thiourea Derivatives | ||||
| 4-Fluorophenyl thiourea | Data not available | Data not available | Data not available | Data not available |
| 2,4-Difluorophenyl thiourea | Data not available | Data not available | Data not available | Data not available |
| Standard Antioxidants | ||||
| Ascorbic Acid | 25.5 - 45.4 | 56.8 - 113.6 | >1000 | >1000 |
| BHA | 13.9 - 55.5 | 2.8 - 11.1 | Data not available | Data not available |
| BHT | 22.7 - 90.8 | 5.5 - 22.7 | Data not available | Data not available |
| Trolox | 49.9 - 80 | 11 - 34 | 1.0 (Reference) | 1.0 (Reference) |
| α-Tocopherol | 46.4 - 116 | 11.6 - 23.2 | Data not available | Data not available |
Note: The IC50 values for fluorophenyl thiourea derivatives are not explicitly available in a consolidated format in the searched literature. The table is presented as a template to be populated as more specific data becomes available. The values for standard antioxidants are ranges compiled from various studies and may vary depending on specific experimental conditions.
Visualizing the Experimental Workflow
To provide a clear understanding of the process involved in comparing the antioxidant activity of novel compounds, the following diagram illustrates a generalized experimental workflow.
Caption: Generalized workflow for comparing the antioxidant activity of test compounds to standards.
Detailed Experimental Protocols
Reproducibility and standardization are key in scientific research. The following are detailed protocols for the commonly employed DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in a dark container to prevent degradation.
-
Prepare stock solutions of the fluorophenyl thiourea derivatives and standard antioxidants (e.g., ascorbic acid, Trolox) in a suitable solvent such as methanol or DMSO.
-
From the stock solutions, prepare a series of dilutions of the test compounds and standards.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds, standards, or a blank (solvent only) to the respective wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution with the blank.
-
Abs_sample is the absorbance of the DPPH solution with the test compound or standard.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization.
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark blue-green ABTS•+ solution.
-
ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the fluorophenyl thiourea derivatives and standard antioxidants as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
-
Add a small volume (e.g., 10 µL) of the different concentrations of the test compounds, standards, or blank to the wells.
-
Mix the contents thoroughly and incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Conclusion
The available evidence strongly suggests that fluorophenyl thiourea derivatives are a promising class of compounds with significant antioxidant potential.[1][2] Their performance in various in vitro assays indicates that they can be potent radical scavengers and reducing agents. Further research, including more direct comparative studies under standardized conditions, is warranted to fully elucidate their mechanism of action and to identify the most promising candidates for further development as therapeutic agents for diseases associated with oxidative stress. The detailed protocols and comparative framework provided in this guide are intended to support these ongoing research efforts.
References
Molecular Docking of Fluorinated Phenylthioureas: A Comparative Guide to Biological Target Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies performed on thiourea derivatives, with a specific focus on analogs of (2,5-Difluorophenyl)thiourea, against various biological targets. Direct docking studies for this compound are not extensively available in the current literature. Therefore, this comparison leverages data from structurally similar compounds, particularly other fluorinated and di-substituted phenylthiourea derivatives, to provide insights into their potential interactions and therapeutic applications. The data presented is compiled from multiple research articles to offer a broad perspective on the binding affinities and mechanisms of this class of compounds.
Thiourea derivatives are recognized for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The inclusion of fluorine atoms in the phenyl ring can significantly enhance biological activity by altering properties like lipophilicity and metabolic stability, making these compounds promising candidates for drug design.[4][5]
Comparative Docking Performance Across Key Biological Targets
To understand the therapeutic potential of fluorophenylthiourea derivatives, their performance has been evaluated against several key enzymatic targets implicated in cancer and bacterial infections. This section compares the binding affinities of various thiourea derivatives against these targets.
Table 1: Comparative Docking Scores of Thiourea Derivatives Against Anticancer Targets (Protein Kinases)
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Docking Software | Reference |
| N-(allylcarbamothioyl)-2-chlorobenzamide (HL1) | BRAF (4R5Y) | -8.1 | AutoDock Vina | [6] |
| N-(allylcarbamothioyl)-2-methylbenzamide (HL2) | BRAF (4R5Y) | -7.9 | AutoDock Vina | [6] |
| Naproxen-Thiourea Derivative 16 (p-Cl-aniline) | EGFR (1M17) | -9.2 | AutoDock Vina | [7] |
| Naproxen-Thiourea Derivative 17 (p-F-aniline) | EGFR (1M17) | -9.2 | AutoDock Vina | [7] |
| Naproxen-Thiourea Derivative 16 (p-Cl-aniline) | VEGFR1 (3HNG) | -9.3 | AutoDock Vina | [7] |
| Naproxen-Thiourea Derivative 17 (p-F-aniline) | VEGFR1 (3HNG) | -9.3 | AutoDock Vina | [7] |
| 1-(2,6-difluorophenyl)thiourea | GR (3SQP) | Not specified | Not specified | [8] |
| Dioxin-pyrazoline-thiourea 25 | HER-2 (3PP0) | Not specified (IC50=0.03µM) | Not specified | [9] |
Table 2: Comparative Docking Scores of Thiourea Derivatives Against Antibacterial Targets
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Docking Software | Reference |
| 1,3-dibenzoylthiourea (DBTU) | PBP2a (4CJN) | < -5.75 | MOE 2022.02 | [10] |
| 1,3-dibenzoylthiourea (DBTU) | FaBH (2QO0) | < -4.79 | MOE 2022.02 | [10] |
| 1-allyl-3-(2-chlorobenzoyl)thiourea | DNA Gyrase B (1KZN) | -6.82 (Rerank Score) | MOE | [11] |
| 1-allyl-3-(4-chlorobenzoyl)thiourea | DNA Gyrase B (1KZN) | -6.61 (Rerank Score) | MOE | [11] |
Table 3: Comparative Inhibitory Activity of Thiourea Derivatives Against Jack Bean Urease
| Compound/Derivative | Target Protein (PDB ID) | IC50 (µM) | Docking Software | Reference |
| 4'-bromo substituted alkyl-thiourea (3c ) | Jack Bean Urease (4H9M) | 10.65 ± 0.45 | MOE | [12] |
| 2,6-dimethyl substituted alkyl-thiourea (3g ) | Jack Bean Urease (4H9M) | 15.19 ± 0.58 | MOE | [12] |
| Thiourea (Standard) | Jack Bean Urease (4H9M) | 15.51 ± 0.11 | Not Applicable | [12] |
Visualizing Methodologies and Pathways
To clarify the processes and biological contexts of these studies, the following diagrams illustrate a typical molecular docking workflow and a relevant signaling pathway involving a protein kinase target.
Caption: A flowchart illustrating the typical computational workflow for molecular docking studies.
Caption: The EGFR signaling cascade and the inhibitory action of a thiourea derivative.
Detailed Experimental Protocols
The methodologies employed in molecular docking can vary between studies. Below are summaries of the protocols used in the referenced papers, providing a basis for reproducibility and comparison.
Protocol 1: Docking of Thiourea Derivatives against BRAF Kinase[6]
-
Software: PyRx (incorporating AutoDock Vina) was used for the molecular docking simulations. Discovery Studio 2021 was used for visualization.
-
Ligand Preparation: The 3D structures of the thiourea compounds were optimized using Gaussian software.
-
Receptor Preparation: The crystal structure of the target protein, BRAF (PDB ID: 4R5Y), was obtained from the Protein Data Bank. The receptor was treated as a rigid entity.
-
Docking Procedure: A grid box was centered on the ligand-binding pocket of the BRAF protein (coordinates X:16.93, Y:10.68, Z:−14.56) with dimensions of 29 × 41 × 38 ų. The docking was performed under flexible-ligand and rigid-receptor conditions. The results were ranked based on the binding energies (kcal/mol) of the best-docked poses.
Protocol 2: Docking of Naproxen-Thiourea Derivatives against Protein Kinases[7]
-
Software: AutoDock Vina and AutoDockTools 1.5.6 were utilized for the docking calculations and ligand preparation.
-
Ligand Preparation: Ligand geometries were optimized using the AM1 semi-empirical method in Chem3D Ultra. Gasteiger charges and rotatable bonds were set using AutoDockTools, and the files were saved in the pdbqt format.
-
Receptor Preparation: Crystal structures for EGFR (1M17) and VEGFR1 (3HNG) were retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens and Kollman charges were added using AutoDockTools.
-
Docking Procedure: A grid box was defined to encompass the active site of each protein kinase. The AutoDock Vina software was then used to perform the docking, and the resulting conformations were analyzed based on their binding affinity scores.
Protocol 3: Docking of Thiourea Derivatives against Bacterial Enzymes[10]
-
Software: The Molecular Operating Environment (MOE) program, version 2022.02, was used for the docking study.
-
Receptor Preparation: The crystal structures of Penicillin-Binding Protein 2a (PBP2a, PDB: 4CJN) and β-ketoacyl-ACP synthase (FaBH, PDB: 2QO0) were obtained from the PDB.
-
Docking Procedure: The specific protocol details within the MOE software were followed. The native co-crystallized ligands were typically used to define the binding site for the docking simulation. The synthesized thiourea derivatives were docked into these active sites, and the resulting poses were scored to predict binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, were then analyzed.
Conclusion
While molecular docking data for this compound remains elusive, the analysis of structurally related fluorinated and di-substituted thiourea derivatives demonstrates their significant potential as inhibitors of key biological targets in cancer and infectious diseases. The data consistently show that these compounds can achieve favorable binding energies within the active sites of various protein kinases and bacterial enzymes.[6][7][10] The presence and position of halogen substituents on the phenyl ring appear to be a critical factor in modulating binding affinity and activity.[4][11] The protocols and comparative data presented here serve as a valuable resource for guiding the future design and virtual screening of novel thiourea-based therapeutic agents. Further in vitro and in vivo studies are essential to validate these computational predictions and explore the full therapeutic potential of this chemical class.
References
- 1. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Screening of Thiourea Derivatives Based on Molecular Docking Studies - Sinteza 2022 [portal.sinteza.singidunum.ac.rs]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 11. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08694D [pubs.rsc.org]
A Comparative Guide to Purity Assessment of Synthesized (2,5-Difluorophenyl)thiourea: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of (2,5-Difluorophenyl)thiourea. We present detailed experimental protocols, comparative performance data, and a logical workflow to aid in selecting the optimal analytical technique.
Introduction to Purity Analysis
This compound is an organic compound whose purity is critical for its intended applications, particularly in pharmaceutical research where impurities can affect biological activity, toxicity, and stability. The common synthesis route involves the reaction of 2,5-difluoroaniline with an isothiocyanate source. This process can lead to several potential impurities, including unreacted starting materials and by-products from side reactions. Therefore, a robust, selective, and sensitive analytical method is required to quantify the main compound and separate it from any potential contaminants.
Potential Impurities:
-
Starting Materials: 2,5-difluoroaniline, Ammonium thiocyanate (or other isothiocyanate precursors).
-
By-products: Symmetrically substituted thioureas (e.g., 1,3-bisthis compound).
-
Degradation Products: Compounds formed due to thermal or chemical instability.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like N-aryl thioureas. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification for volatile and thermally stable compounds.
Methodology Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the physicochemical properties of the analyte and the specific goals of the analysis. Given that N-aryl thioureas can be thermally labile, HPLC is often the preferred method for purity assays. However, GC-MS can be invaluable for identifying volatile impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Compatibility | Excellent for non-volatile and thermally labile compounds like this compound. Analysis is performed at ambient or slightly elevated temperatures, minimizing degradation. | Requires analyte to be volatile and thermally stable. High temperatures in the injector port (~250-300°C) may cause degradation of the thiourea moiety. |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid/solid stationary phase coated on the column wall. |
| Detection | Commonly uses UV-Vis detectors, which are robust and provide good linearity for quantitative analysis. | Mass spectrometry provides high sensitivity and detailed structural information, enabling the definitive identification of unknown impurities. |
| Sample Preparation | Simple dissolution in the mobile phase or a compatible solvent. | May require derivatization to increase volatility and thermal stability. Simple dissolution for volatile impurities. |
| Sensitivity | High sensitivity, suitable for detecting trace impurities. | Very high sensitivity, especially in Selected Ion Monitoring (SIM) mode, ideal for trace volatile analysis. |
| Throughput | Well-suited for high-throughput analysis using autosamplers. | Can be automated, but may have slightly lower throughput due to longer oven cycles. |
Experimental Protocols
The following protocols are proposed methodologies based on the analysis of structurally related aromatic and thiourea compounds.
Proposed HPLC Method for Purity Assessment
This Reverse-Phase HPLC (RP-HPLC) method is designed for the accurate quantification of this compound and its non-volatile impurities.
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) (150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 23 minutes.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm PVDF syringe filter before injection.
Alternative GC-MS Method for Volatile Impurity Profiling
This method is suitable for identifying and quantifying volatile or semi-volatile impurities that may be present in the sample.
Instrumentation & Conditions:
-
System: Agilent 7890B GC with 7000 Series Triple Quadrupole MS/MS or equivalent.
-
Column: Agilent DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
Scan Mode: Full Scan (m/z 40-450).
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample.
-
Dissolve in 5 mL of Dichloromethane.
-
Vortex to ensure complete dissolution.
-
Inject 1 µL of the solution into the GC-MS.
Performance Data and Comparison
The following tables summarize typical validation data for the proposed methods, based on performance characteristics observed for similar small molecules.[1]
Table 1: HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50-150% of nominal concentration | 0.05 - 0.15 mg/mL |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.4 µg/mL |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10 | 1.2 µg/mL |
| Precision (%RSD, n=6) | ≤ 2.0% | 0.85% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Specificity | No interference at analyte tR | Passed |
Table 2: GC-MS Method Validation Data (for a model volatile impurity)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.998 | 0.9989 |
| Range | - | 0.1 - 20 ppm |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.03 ppm |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10 | 0.09 ppm |
| Precision (%RSD, n=6) | ≤ 15.0% at LOQ | 8.5% |
| Accuracy (% Recovery) | 80.0 - 120.0% | 92.5% - 108.7% |
| Specificity | No matrix interference | Passed |
Visualized Workflows and Logic
To clarify the analytical process, the following diagrams illustrate the experimental workflow and a decision-making framework for method selection.
Caption: HPLC Experimental Workflow for Purity Assessment.
References
Unveiling the Antimicrobial Potential of Novel Thiourea Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of novel thiourea derivatives against established alternatives, supported by experimental data. Thiourea derivatives are emerging as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.
Recent studies have highlighted the efficacy of these compounds, particularly against drug-resistant strains, heralding a new avenue in the fight against microbial infections. This guide summarizes key findings on their antimicrobial spectrum, presents comparative data, and details the experimental protocols used for their validation.
Comparative Antimicrobial Spectrum: Thiourea Derivatives vs. Standard Agents
The antimicrobial efficacy of novel thiourea derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below, compiled from recent research, compares the MIC values of representative thiourea derivatives with those of standard antimicrobial drugs against a panel of clinically relevant bacteria and fungi.
Antibacterial Activity
Thiourea derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives show potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.
One study synthesized a series of thiourea derivatives and identified a particularly potent compound, TD4.[1] This compound exhibited strong antibacterial activity against several Staphylococcus aureus strains, including MRSA, with MIC values as low as 2 µg/mL.[1] In comparison, conventional antibiotics like oxacillin and ceftazidime were ineffective against the MRSA strain tested, with MICs exceeding 256 µg/mL.[1] The activity of TD4 was also notable against other Gram-positive bacteria such as Staphylococcus epidermidis and Enterococcus faecalis.[1]
Another study investigated a set of 21 thiourea derivatives and found that several compounds exhibited high inhibitory activity against Gram-positive cocci like S. aureus and S. epidermidis, with MIC values ranging from 4 to 32 μg/mL.[2] Some of these derivatives were also effective against hospital-acquired methicillin-resistant strains of S. aureus, with MICs in the range of 4 to 64 μg/mL.[2]
The introduction of specific chemical groups, such as halogens, onto the phenyl ring of thiourea derivatives has been shown to enhance their bacterial inhibitory action.[3] For instance, derivatives with trifluoromethyl groups demonstrated potent activity against Gram-negative species like Klebsiella pneumoniae, Escherichia coli, and Salmonella typhi, as well as the Gram-positive Micrococcus luteus.[3]
| Compound/Drug | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (USA300) MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. faecalis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Thiourea Derivative (TD4) | 2[1] | 2[1] | 2-4 | 8-16 | >128 | >128 |
| Thiourea Derivatives (Series 1) | 4-32[2] | 4-64[2] | 4-32[2] | - | - | - |
| Amikacin | - | - | - | - | - | - |
| Gentamycin | - | - | - | - | - | - |
| Oxacillin | ≤0.5 | >256[1] | - | - | - | - |
| Ceftazidime | - | >256[1] | - | - | - | - |
Note: Data is compiled from multiple sources. '-' indicates data not available in the cited studies. "Series 1" refers to a set of 21 thiourea derivatives from a specific study.
Antifungal Activity
The antifungal potential of thiourea derivatives is also a significant area of research. Studies have shown their effectiveness against a range of yeast and molds, including clinically important Candida species and plant pathogenic fungi.
One investigation synthesized five thiourea derivative ligands and their metal complexes, testing them against various Candida species.[4] The study found that, in general, the in vitro anti-yeast activity of both the ligands and their metal complexes was greater than their antibacterial activity.[4] Another study focused on thiourea derivatives of 2-thiophenecarboxylic acid and found them to have notable inhibitory effects on the biofilm growth and microbial adherence of the emerging multidrug-resistant pathogen Candida auris.[5][6]
Furthermore, certain aldehydes-thiourea derivatives have been identified as promising fungicides against postharvest gray mold disease caused by Botrytis cinerea.[7] One such derivative, compound 9, exhibited an excellent in vitro antifungal activity with a half-maximal effective concentration (EC50) of 0.70 mg/L, which was superior to the commercial fungicide boscalid (EC50 = 1.41 mg/L).[7]
| Compound/Drug | C. albicans MIC (µg/mL) | C. krusei MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. tropicalis MIC (µg/mL) | B. cinerea EC50 (mg/L) |
| Thiourea Derivatives (Series 2) | Broad Activity[4] | Broad Activity[4] | Broad Activity[4] | Broad Activity[4] | - |
| Aldehydes-Thiourea (Compound 9) | - | - | - | - | 0.70[7] |
| Nystatin | Standard Control[4] | Standard Control[4] | Standard Control[4] | Standard Control[4] | - |
| Boscalid | - | - | - | - | 1.41[7] |
Note: Data is compiled from multiple sources. "Series 2" refers to a set of five thiourea derivative ligands and their metal complexes. '-' indicates data not available in the cited studies.
Experimental Protocols
The determination of the antimicrobial spectrum of novel thiourea derivatives largely relies on standardized susceptibility testing methods. The broth microdilution method is a commonly employed technique to determine the Minimum Inhibitory Concentration (MIC) values.
Broth Microdilution Method for MIC Determination
1. Preparation of Microbial Inoculum:
- Bacterial or fungal colonies from a fresh agar plate are suspended in a sterile saline solution (0.9%).
- The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to a specific cell density.
2. Preparation of Test Compounds:
- Stock solutions of the novel thiourea derivatives and standard antimicrobial agents are prepared, typically in dimethyl sulfoxide (DMSO).
- A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates. The final concentrations tested can range from, for example, 0.125 to 256 µg/mL.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared microbial suspension.
- Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included. A solvent control (medium with inoculum and DMSO at the highest concentration used) is also necessary to ensure the solvent has no antimicrobial effect.
- The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria, and for 24-48 hours for fungi).
4. Determination of MIC:
- Following incubation, the plates are visually inspected for microbial growth (turbidity).
- The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the determination of the antimicrobial spectrum of novel thiourea derivatives using the broth microdilution method.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for all thiourea derivatives is not fully elucidated and can vary, several studies have begun to shed light on their cellular targets. Some thiourea derivatives are believed to exert their antimicrobial effects by interfering with crucial biological processes in pathogens.
For instance, one study on a potent anti-MRSA thiourea derivative, TD4, suggested that its mechanism involves disrupting the NAD+/NADH homeostasis and the integrity of the bacterial cell wall.[1] Another study on an antifungal thiourea derivative indicated that it could damage the surface morphology of the fungus, increase cell membrane permeability, and lead to an increase in reactive oxygen species.[7] The ability of thiourea derivatives to inhibit key enzymes in microbial metabolic pathways is also a proposed mechanism.[8][9]
The following diagram illustrates a generalized potential mechanism of action for certain antimicrobial thiourea derivatives.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania | MDPI [mdpi.com]
- 6. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of (2,5-Difluorophenyl)thiourea: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of (2,5-Difluorophenyl)thiourea, treating it with the necessary precautions associated with thiourea and its derivatives due to the absence of specific data for this compound. All procedures must be conducted in strict accordance with local, state, and federal regulations.[1][2][3]
Hazard Profile of Thiourea and its Derivatives
| Hazard Classification | Description | References |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed. | [4][5][6][7][8][9] |
| Carcinogenicity | Suspected of causing cancer. | [3][4][5][6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [3][4][5][6] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [2][3][4][5][6] |
Disposal Workflow
The proper disposal of this compound is a critical final step in the experimental workflow. The following diagram outlines the necessary steps to ensure safe and compliant disposal of this hazardous waste.
Experimental Protocol for Waste Handling and Disposal
The following protocol details the step-by-step procedure for the safe handling and disposal of this compound waste from a laboratory setting. This procedure is designed to minimize exposure and ensure regulatory compliance.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
-
Designated hazardous waste containers (solid and liquid).
-
Hazardous waste labels.
-
Spill kit for solid chemical spills.
Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as weighing paper, gloves, and contaminated lab supplies, in a designated, leak-proof solid waste container.
-
Liquid Waste: Collect any unused solutions containing this compound in a designated, leak-proof, and chemically compatible liquid waste container. Do not mix with other, incompatible waste streams.
-
Empty Containers: The original container of this compound must be handled as hazardous waste unless properly decontaminated.
-
-
Container Labeling:
-
Immediately label the waste container with the full chemical name: "this compound".
-
Include the concentration if it is in a solution.
-
Clearly mark the container with the appropriate hazard symbols (e.g., "Toxic," "Harmful," "Environmental Hazard").
-
Indicate the date the waste was first added to the container and the name of the responsible researcher or lab group.
-
-
Spill Management:
-
In the event of a minor spill, carefully sweep up the solid material, avoiding dust generation.[1] Dampening with water may be appropriate if it does not create a new hazard.[1]
-
Place the collected material and any contaminated cleaning supplies into a sealed container for disposal as hazardous waste.[1][9]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Temporary Storage:
-
Store the sealed and labeled waste containers in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [1][4][5][10]
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[5][6][8][9] Follow your institution's specific procedures for scheduling a waste pickup.
-
Ensure all required disposal documentation is completed accurately and retained for your records.
-
By adhering to these procedures, you will ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. lobachemie.com [lobachemie.com]
- 3. redox.com [redox.com]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. columbuschemical.com [columbuschemical.com]
- 7. hillbrothers.com [hillbrothers.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. uaf.edu [uaf.edu]
- 10. carlroth.com [carlroth.com]
Personal protective equipment for handling (2,5-Difluorophenyl)thiourea
This guide provides crucial safety protocols and logistical information for the handling and disposal of (2,5-Difluorophenyl)thiourea, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety.
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following sections detail the necessary personal protective equipment (PPE), safety measures, and disposal procedures.
Hazard Identification and Classification
Understanding the hazards associated with this compound is the first step in safe handling. The compound is classified with several hazard statements, indicating its potential risks.
| Hazard Classification | Code | Description |
| Acute toxicity, Oral | Acute Tox. 4 | Harmful if swallowed. |
| Skin irritation | Skin Irrit. 2 | Causes skin irritation. |
| Eye irritation | Eye Irrit. 2 | Causes serious eye irritation. |
| Specific target organ toxicity, Single exposure | STOT SE 3 | May cause respiratory irritation. |
Signal Word: Warning
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Dust mask type N95 (US) or equivalent | To prevent inhalation of the solid powder, which can cause respiratory irritation. |
| Hand Protection | Protective gloves | To prevent skin contact, which can cause irritation. Users should consult the glove manufacturer for specific material recommendations and breakthrough times. |
| Eye Protection | Eyeshields or safety glasses with side-shields | To protect eyes from splashes and dust, preventing serious eye irritation. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes | To prevent accidental skin contact. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal. Following these steps systematically will minimize the risk of exposure and accidents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection : All waste materials, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled, and sealed container.
-
Hazardous Waste : this compound should be disposed of as hazardous waste.[1][2]
-
Regulatory Compliance : Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Do Not : Do not dispose of this chemical down the drain or in the regular trash.[1][3]
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
